Bis(3,5-dimethylphenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-11-5-12(2)8-15(7-11)17(18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQBKRVEGBYEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576144 | |
| Record name | Bis(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22679-40-9 | |
| Record name | Bis(3,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22679-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(3,5-dimethylphenyl)methanone (CAS: 22679-40-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(3,5-dimethylphenyl)methanone, a diarylmethanone compound. While specific research on this molecule is limited in publicly available literature, this document compiles its known properties and outlines plausible experimental methodologies based on established chemical principles for related compounds. It is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar chemical entities.
Core Properties and Data
This compound is a symmetrical ketone featuring a central carbonyl group flanked by two 3,5-dimethylphenyl moieties.[1][2] Its chemical structure and key physicochemical properties, largely derived from computational models, are summarized below.[1][2]
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| CAS Number | 22679-40-9 | PubChem |
| Molecular Formula | C₁₇H₁₈O | PubChem |
| Molecular Weight | 238.32 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Appearance | Off-white solid | Fisher Scientific[3] |
| Melting Point | 226 - 230 °C | Fisher Scientific[3] |
| XLogP3-AA (Lipophilicity) | 4.7 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
| Exact Mass | 238.135765193 Da | PubChem (Computed) |
Synthesis and Experimental Protocols
Proposed Synthesis: Friedel-Crafts Acylation
The reaction of m-xylene with phosgene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a well-established method for the synthesis of diaryl ketones. The reaction proceeds in a two-step manner, with the initial formation of an acyl chloride intermediate, which then reacts with a second equivalent of the aromatic substrate.
Experimental Protocol:
Caution: Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures and monitoring.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess phosgene and HCl) is charged with anhydrous m-xylene and an inert solvent such as dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.
-
Phosgene Introduction: Phosgene gas is slowly bubbled into the cooled, stirred suspension. The reaction is typically exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction mixture is cautiously poured onto crushed ice to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with a dilute acid (e.g., 1M HCl), followed by a base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of this compound.
Characterization
The purified product would be characterized using standard spectroscopic techniques to confirm its identity and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. Due to the symmetry of the molecule, a simplified spectrum is expected. Aromatic protons would likely appear as singlets or narrowly split multiplets, and the methyl protons as a singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary aromatic carbons, the protonated aromatic carbons, and the methyl carbons. |
| IR Spectroscopy | A strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1640-1660 cm⁻¹ for diaryl ketones. Also, C-H stretching and bending vibrations for the aromatic rings and methyl groups. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound (238.1358 m/z). Fragmentation patterns would likely show cleavage at the carbonyl group. |
Potential Applications in Drug Development
While no specific biological activities or applications have been reported for this compound, the diarylmethanone scaffold is a recognized "privileged structure" in medicinal chemistry. Such structures are capable of binding to multiple biological targets, making them valuable starting points for the development of novel therapeutic agents. Diaryl- and aryl(heteroaryl)methanols, which can be derived from the reduction of diarylmethanones, are key structural elements in a variety of pharmaceutical molecules.
The rigid, yet conformationally flexible nature of the diarylmethanone core allows for the precise positioning of substituents to interact with biological receptors. The 3,5-dimethylphenyl groups in this particular compound provide lipophilic character and steric bulk, which could be tailored through further chemical modification to optimize binding affinity and selectivity for a target of interest. Researchers in drug discovery may find this compound or its derivatives to be of interest for screening in various biological assays.
Caption: Potential pathway from a diarylmethanone scaffold to a drug candidate.
Safety Information
According to available safety data sheets for similar compounds, this compound should be handled with care.[3] It is an off-white solid and may cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] It should be used in a well-ventilated area.[3] It is incompatible with strong oxidizing agents.[3]
Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed experimental protocols are based on general chemical principles and have not been experimentally validated for this specific compound. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
Physical and chemical properties of "Bis(3,5-dimethylphenyl)methanone"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(3,5-dimethylphenyl)methanone, also known as 3,3',5,5'-tetramethylbenzophenone, is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of organic chemistry. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates known information and provides context through data on analogous compounds. This document also outlines a general experimental protocol for its synthesis via Friedel-Crafts acylation and details the characterization methods that would be employed.
Introduction
Diaryl ketones, and specifically substituted benzophenones, represent a critical structural motif in a multitude of biologically active compounds and are pivotal intermediates in organic synthesis. Their inherent photoreactivity and ability to be functionalized make them valuable scaffolds in drug discovery and development.[1][2] this compound, with its symmetrically substituted phenyl rings, presents an interesting subject for investigation into its chemical reactivity and potential biological activity. This guide aims to provide a detailed technical resource on this compound for researchers in academia and industry.
Chemical and Physical Properties
Structure and Identification
-
IUPAC Name: this compound[3]
-
Synonyms: 3,3',5,5'-Tetramethylbenzophenone
-
CAS Number: 22679-40-9[3]
-
Molecular Formula: C₁₇H₁₈O[3]
-
Molecular Weight: 238.32 g/mol [3]
-
Chemical Structure:
C6H3(CH3)2 C6H3(CH3)2
Tabulated Physical Properties
| Property | Value | Source |
| Molecular Weight | 238.32 g/mol | [3] |
| Molecular Formula | C₁₇H₁₈O | [3] |
| CAS Number | 22679-40-9 | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | General chemical principles |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of m-xylene with a suitable carbonyl source, such as phosgene (carbonyl dichloride).[2]
General Friedel-Crafts Acylation Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
Phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene)
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for purification (e.g., column chromatography, recrystallization)
Procedure:
-
Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, a dropping funnel, and a nitrogen or argon inlet. The reaction should be carried out under an inert atmosphere.
-
Reagent Preparation: In the dropping funnel, prepare a solution of m-xylene in the chosen anhydrous solvent.
-
Catalyst Suspension: To the reaction flask, add the anhydrous Lewis acid catalyst and suspend it in a small amount of the anhydrous solvent. Cool the suspension in an ice bath (0 °C).
-
Addition of Acylating Agent: Slowly add the phosgene or its equivalent to the stirred catalyst suspension.
-
Addition of Arene: Add the solution of m-xylene from the dropping funnel to the reaction mixture at a controlled rate, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, then warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of cold dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic and analytical data based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
A singlet for the methyl protons (CH₃) around δ 2.3 ppm.
-
A singlet for the aromatic proton at the C2 and C6 positions of the phenyl rings.
-
A singlet for the aromatic proton at the C4 position of the phenyl rings.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments.
-
A signal for the carbonyl carbon (C=O) in the range of δ 190-200 ppm.
-
Signals for the quaternary aromatic carbons.
-
Signals for the protonated aromatic carbons.
-
A signal for the methyl carbons (CH₃) around δ 21 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
A strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, expected around 1650-1670 cm⁻¹.
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.
-
C-H bending vibrations for the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 238.
-
Characteristic fragmentation patterns would include the loss of a methyl group (M-15) and the formation of acylium ions.
Tabulated Spectroscopic Data (Predicted)
| Technique | Expected Key Signals |
| ¹H NMR | Singlet (CH₃, ~2.3 ppm), Aromatic protons (singlets) |
| ¹³C NMR | Carbonyl (C=O, ~195 ppm), Aromatic carbons, Methyl (CH₃, ~21 ppm) |
| IR (cm⁻¹) | ~1660 (C=O stretch), >3000 (Aromatic C-H stretch), 1600-1450 (Aromatic C=C stretch) |
| MS (m/z) | 238 (M⁺), fragmentation peaks |
Chemical Reactivity and Potential Applications
Reactivity
-
Carbonyl Group Reactivity: The ketone functional group is the primary site of reactivity. It can undergo nucleophilic addition reactions, reduction to the corresponding alcohol (bis(3,5-dimethylphenyl)methanol), and reductive amination.
-
Photoreactivity: Like other benzophenone derivatives, this compound is expected to be photoreactive. Upon UV irradiation, it can be excited to a triplet state, enabling it to act as a photosensitizer or participate in hydrogen abstraction reactions.[2]
-
Aromatic Ring Reactivity: The dimethyl-substituted phenyl rings are activated towards electrophilic aromatic substitution, though the carbonyl group is deactivating. Further substitution reactions would be directed to the ortho and para positions relative to the methyl groups.
Logical Relationship of Reactivity
Caption: Key reactivity aspects of this compound.
Applications in Drug Development
The benzophenone scaffold is present in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Substituted benzophenones are being investigated for their potential as therapeutic agents. For instance, certain derivatives have shown promise in targeting angiogenesis and inducing apoptosis in cancer cells.[4] The specific biological activities of this compound have not been extensively reported, representing an area for future research. Its structural features could be a starting point for the design of novel therapeutic agents.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a diaryl ketone with potential for further investigation in synthetic and medicinal chemistry. This guide has summarized its known properties and provided a framework for its synthesis and characterization. The lack of extensive experimental data highlights opportunities for future research to fully elucidate its physical, chemical, and biological characteristics, which could pave the way for its application in drug discovery and materials science.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Bis(3,5-dimethylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of Bis(3,5-dimethylphenyl)methanone. It includes predicted spectral data based on the analysis of its functional groups, detailed experimental protocols for sample analysis, and visualizations to aid in understanding the experimental workflow and molecular vibrations.
Predicted Infrared Spectral Data
This compound is an aromatic ketone. Its structure contains a carbonyl group (C=O) conjugated with two aromatic rings, as well as methyl groups attached to the phenyl rings. The predicted infrared absorption peaks are summarized in the table below. The conjugation of the carbonyl group with the aromatic rings is expected to lower the C=O stretching frequency compared to a saturated aliphatic ketone.[1][2][3] Aromatic ketones typically show a strong C=O absorption in the range of 1685-1666 cm⁻¹.[3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Methyl C-H | Asymmetric & Symmetric Stretching | 2975 - 2850 | Medium |
| Carbonyl C=O | Stretching | 1685 - 1660 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Methyl C-H | Bending | 1470 - 1430 and 1380 - 1365 | Medium |
| C-CO-C | Asymmetric Stretching | 1250 - 1180 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
Experimental Protocols
The following protocols describe common methods for the preparation of solid samples for FT-IR analysis.
1. Preparation of a Thin Solid Film from Solution
This method is suitable for non-volatile, soluble solid samples.
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in a minimal amount (a few drops) of a volatile solvent with low water content, such as dichloromethane or acetone.[4][5]
-
Deposition : Place a single, clean infrared-transparent salt plate (e.g., KBr or NaCl) on a clean surface. Using a pipette, carefully deposit a few drops of the prepared solution onto the center of the plate.[4]
-
Solvent Evaporation : Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[4] Gentle warming can assist this process, but care should be taken to avoid decomposing the sample.
-
Spectral Acquisition : Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Cleaning : After analysis, thoroughly clean the salt plate with an appropriate solvent to remove all traces of the sample.[5]
2. Preparation of a KBr Pellet
This technique is widely used for solid samples and involves dispersing the sample in a solid matrix that is transparent to infrared radiation.[6][7]
-
Grinding : Add approximately 1-2 mg of finely ground this compound to an agate mortar. Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[6]
-
Mixing : Gently grind the two substances together with a pestle until a fine, homogeneous powder is obtained.[6][7]
-
Pellet Formation : Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[6]
-
Spectral Acquisition : Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer to acquire the spectrum.
3. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a versatile technique that requires minimal sample preparation for solid samples.[8]
-
Sample Placement : Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application : Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal surface.
-
Spectral Acquisition : Acquire the FT-IR spectrum. The infrared beam interacts with the sample at the surface of the crystal.[8]
-
Cleaning : After the measurement, clean the crystal surface thoroughly with a suitable solvent.
Visualizations
Experimental Workflow for IR Analysis
Caption: Experimental workflow for the IR analysis of a solid sample.
Key Molecular Vibrations of this compound
Caption: Key molecular vibrations for this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
High-Resolution Mass Spectrometry of Bis(3,5-dimethylphenyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the high-resolution mass spectrometry (HRMS) analysis of Bis(3,5-dimethylphenyl)methanone. It covers theoretical data, expected fragmentation patterns, and detailed experimental protocols to aid researchers in the identification and characterization of this and similar aromatic ketones.
Compound Information
This compound is an aromatic ketone with the chemical formula C₁₇H₁₈O. Understanding its precise molecular weight is fundamental for HRMS analysis.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₈O | PubChem |
| Molecular Weight (Nominal) | 238 g/mol | PubChem |
| Exact Mass | 238.135765 Da | PubChem[1][2] |
| InChI Key | RRQBKRVEGBYEBR-UHFFFAOYSA-N | PubChem[1][2] |
Theoretical High-Resolution Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass of the parent ion and its fragments, allowing for the determination of elemental composition. For this compound, the expected protonated molecule in positive ion mode electrospray ionization (ESI) would be [M+H]⁺.
| Ion Species | Chemical Formula | Calculated Exact Mass (Da) |
| [M] | C₁₇H₁₈O | 238.135765 |
| [M+H]⁺ | C₁₇H₁₉O⁺ | 239.143040 |
| [M+Na]⁺ | C₁₇H₁₈ONa⁺ | 261.125010 |
| [M+K]⁺ | C₁₇H₁₈OK⁺ | 277.098949 |
Proposed Fragmentation Pathway
The fragmentation of aromatic ketones in mass spectrometry is a well-understood process that primarily involves cleavage at the carbonyl group.[1][3] The following is a proposed fragmentation pathway for this compound under collision-induced dissociation (CID) in an MS/MS experiment. The primary fragmentation is expected to be an alpha-cleavage, leading to the formation of a stable acylium ion.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocol: High-Resolution Mass Spectrometry Analysis
This section outlines a typical experimental protocol for the analysis of this compound using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
Instrumentation and Parameters
The following table details the recommended instrument parameters for HRMS analysis.
| Parameter | Recommended Setting |
| Mass Spectrometer | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Mass Range | m/z 50 - 500 |
| Acquisition Mode | Full Scan MS and Targeted MS/MS |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) |
Data Acquisition and Processing
-
Calibration: Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium formate or a commercially available ESI tuning mix) to ensure high mass accuracy.
-
Full Scan MS: Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺ and other adducts.
-
Targeted MS/MS: Select the [M+H]⁺ ion (m/z 239.1430) as the precursor ion for collision-induced dissociation (CID) to obtain fragmentation data.
-
Data Analysis: Process the raw data using the instrument's software. Determine the elemental composition of the parent ion and its major fragments based on their accurate masses and isotopic patterns.
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for the identification and structural elucidation of this compound using HRMS.
Caption: Workflow for HRMS-based compound identification.
Conclusion
This technical guide provides a comprehensive framework for the high-resolution mass spectrometric analysis of this compound. By combining theoretical calculations, predictive fragmentation pathways, and detailed experimental protocols, researchers can confidently identify and characterize this compound. The methodologies described here are also applicable to a broader range of aromatic ketones, making this a valuable resource for scientists in various fields of chemical and pharmaceutical research.
References
An In-depth Technical Guide on the Solubility and Stability of Bis(3,5-dimethylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the aromatic ketone, Bis(3,5-dimethylphenyl)methanone. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely properties based on the known behavior of structurally similar aromatic ketones. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data for their specific applications. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is of interest.
Introduction
This compound is a symmetrical aromatic ketone with the chemical formula C₁₇H₁₈O. Its structure, characterized by a central carbonyl group flanked by two 3,5-dimethylphenyl rings, dictates its physicochemical properties, including solubility and stability. A thorough understanding of these properties is crucial for a wide range of applications, from its use as a synthetic intermediate to its potential role in medicinal chemistry and materials science. This guide summarizes the expected solubility profile and stability characteristics of this compound and provides standardized methodologies for their experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O | PubChem |
| Molecular Weight | 238.32 g/mol | PubChem[1] |
| XLogP3-AA | 4.7 | PubChem[1] |
| CAS Number | 22679-40-9 | PubChem[1] |
Solubility Profile
Based on the general principles of "like dissolves like," aromatic ketones such as this compound are expected to be insoluble in water and soluble in a range of organic solvents.[2][3] The large, nonpolar hydrocarbon structure dominates the molecule, making it incompatible with the highly polar nature of water. Conversely, it is anticipated to readily dissolve in solvents with similar nonpolar or moderately polar characteristics.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | High polarity of water vs. low polarity of the compound.[2][3] |
| Hexane | Soluble | Nonpolar solvent, aligns with the nonpolar nature of the compound. |
| Toluene | Soluble | Aromatic solvent, favorable interactions with the phenyl rings. |
| Dichloromethane | Soluble | Moderately polar solvent, effective for many organic compounds. |
| Acetone | Soluble | Polar aprotic solvent, good general solvent for organic molecules.[4] |
| Ethanol | Sparingly Soluble to Soluble | The presence of a polar hydroxyl group may limit solubility compared to less polar organic solvents. |
| Diethyl Ether | Soluble | Common organic solvent with moderate polarity. |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, the following experimental protocols are recommended.
3.1.1. Qualitative Solubility Assessment
This method provides a rapid determination of whether the compound is soluble, sparingly soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of solvents (e.g., water, hexane, ethanol, acetone)
-
Test tubes
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
-
For sparingly soluble compounds, gentle heating may be applied to assess for temperature-dependent solubility.
3.1.2. Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen solvent
-
Screw-cap vials or flasks
-
Shaking incubator or orbital shaker set to a constant temperature
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
A suitable analytical technique for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of this compound to a vial, ensuring that a solid phase will remain after equilibrium is reached.
-
Accurately pipette a known volume of the solvent into the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a syringe filter compatible with the solvent.
-
Quantify the concentration of this compound in the filtrate using a pre-validated analytical method.
-
The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Stability Profile
Aromatic ketones are generally considered to be chemically stable compounds.[5][6] The delocalized π-electron systems of the aromatic rings and the resonance stabilization of the carbonyl group contribute to their stability. However, they can be susceptible to degradation under certain conditions.
Potential Degradation Pathways:
-
Photodegradation: Aromatic ketones can absorb UV light, which may lead to photochemical reactions and degradation.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol in the presence of reducing agents. Common laboratory reductions include the Clemmensen reduction (using zinc amalgam and HCl) and the Wolff-Kishner reduction (using hydrazine and a strong base).[7]
-
Oxidative Cleavage: Under harsh oxidative conditions, the aromatic rings can be cleaved. In biological systems, microorganisms can degrade aromatic compounds through various enzymatic pathways, often involving hydroxylation and subsequent ring cleavage.[8][9][10]
Experimental Protocol for Stability Assessment
The following protocol outlines a general approach for stress testing to evaluate the stability of this compound.
Materials:
-
This compound
-
A suitable solvent in which the compound is soluble and stable
-
Aqueous buffer solutions of different pH values (e.g., pH 2, 7, 9)
-
High-purity water
-
Temperature-controlled ovens or incubators
-
Photostability chamber
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile or methanol).
4.1.2. Stress Conditions:
-
Acidic/Basic Hydrolysis:
-
Dilute the stock solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions to a final known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 50 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate at room temperature.
-
Withdraw and analyze aliquots at specified time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound and a solution of the compound at an elevated temperature (e.g., 60 °C).
-
Analyze samples at specified time points.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to a controlled light source (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
Keep control samples protected from light at the same temperature.
-
Analyze exposed and control samples at a specified time point.
-
4.1.3. Analysis: Analyze all samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector) to separate the parent compound from any degradation products. The percentage of the remaining parent compound is calculated at each time point to determine the rate of degradation.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound such as this compound.
Caption: Workflow for Solubility and Stability Testing.
Conclusion
While specific experimental data for this compound remains scarce in the public domain, this technical guide provides a robust framework for understanding and determining its solubility and stability based on the established principles of physical organic chemistry. The provided experimental protocols offer a clear path for researchers to generate the necessary data for their specific applications. A comprehensive evaluation of these properties is essential for the successful application of this compound in any scientific or industrial endeavor.
References
- 1. This compound | C17H18O | CID 15640171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aromatic ketone [m.chemicalbook.com]
- 3. All About Aromatic Ketones [unacademy.com]
- 4. solventis.net [solventis.net]
- 5. columbia.edu [columbia.edu]
- 6. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway [kegg.jp]
- 9. researchgate.net [researchgate.net]
- 10. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unknown: A Technical Safety and Handling Guide for Bis(3,5-dimethylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
While detailed experimental data for Bis(3,5-dimethylphenyl)methanone is limited, the following table summarizes its basic identifiers. Physical and chemical properties are largely un-delineated in available literature and should be determined experimentally under controlled conditions.
| Identifier | Value | Source |
| CAS Number | 22679-40-9 | [1] |
| Molecular Formula | C₁₇H₁₈O | [1] |
| Molecular Weight | 238.32 g/mol | [1] |
| Physical State | Solid (presumed) | General knowledge |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available |
Hazard Classification and Precautionary Measures
A formal GHS classification for this compound is not available. However, based on the hazard profiles of structurally similar aromatic ketones and related dimethylphenyl derivatives, a conservative hazard assessment is prudent. The following table outlines a presumed GHS classification, which should be adopted until formal data becomes available.
| Hazard Class | Presumed Classification | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on related phosphine derivatives |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on related phosphine oxide derivatives |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Based on related phosphine oxide derivatives |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Common for powdered or volatile organic compounds |
Presumed GHS Pictograms:
Presumed Signal Word: Warning
Presumed Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Presumed Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Safe Handling and Storage Workflow
A systematic approach is essential when handling a compound with an incomplete safety profile. The following diagram illustrates a recommended workflow for the safe handling and storage of this compound.
Personal Protective Equipment (PPE) and First Aid
Given the presumed hazards, the following PPE and first aid measures are recommended.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if engineering controls are insufficient. |
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire and Explosion Hazards
The flammability of this compound is unknown. However, as with many organic compounds, it should be considered potentially combustible, especially in powdered form.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
-
General Precautions: Keep away from heat, sparks, and open flames.
Experimental Protocols
Due to the lack of specific safety studies on this compound, no experimental protocols for its safety assessment can be cited. Researchers planning to work with this compound should consider commissioning or conducting their own safety evaluations, starting with computational toxicity predictions and followed by in vitro and in vivo studies as necessary, all conducted under strict containment and safety protocols.
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is based on the general principles of chemical safety and data from related compounds. It is not a substitute for a formal Safety Data Sheet. The user is solely responsible for all safety precautions and for ensuring that all activities are carried out in accordance with all applicable regulations.
References
IUPAC name and synonyms for "Bis(3,5-dimethylphenyl)methanone"
This technical guide provides a comprehensive overview of the chemical compound Bis(3,5-dimethylphenyl)methanone, focusing on its nomenclature, physicochemical properties, and available data for researchers, scientists, and professionals in drug development.
IUPAC Name and Synonyms
The internationally recognized IUPAC name for the compound is This compound [1].
This compound is also known by several synonyms, which are listed below:
-
Methanone, bis(3,5-dimethylphenyl)-[1]
-
CAS Number: 22679-40-9[1]
-
SCHEMBL7937175[1]
-
DTXSID50576144[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O | PubChem[1] |
| Molecular Weight | 238.32 g/mol | PubChem[1] |
| Exact Mass | 238.135765193 Da | PubChem[1] |
| InChI | InChI=1S/C17H18O/c1-11-5-12(2)8-15(7-11)17(18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | PubChem[1] |
| InChIKey | RRQBKRVEGBYEBR-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)C)C)C | PubChem[1] |
| XLogP3-AA (LogP) | 4.7 | PubChem[1] |
| Heavy Atom Count | 18 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 248 | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available scientific literature. General synthetic methods for diaryl methanones, such as Friedel-Crafts acylation, may be applicable, but specific reaction conditions, purification methods, and analytical data for this particular compound are not readily found.
Applications in Drug Development and Research
Currently, there is limited information available in scientific literature regarding the specific applications of this compound in drug development or its biological activity. While the broader class of diaryl methanones has been explored for various pharmacological activities, the research on this specific derivative is scarce. It is important to distinguish this compound from the similarly named but structurally different Bis(3,5-dimethylphenyl)phosphine , which is a well-known ligand in catalysis and has applications in the synthesis of pharmaceutical intermediates[2][3].
Informational Overview
The following diagram provides a logical flow of the information presented in this technical guide, outlining the key identification and characterization aspects of this compound.
Caption: Informational flowchart for this compound.
References
A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Substituted benzophenones are a versatile class of organic compounds with a core diaryl ketone structure. Their unique photochemical and electronic properties, which can be finely tuned by altering substituents on the phenyl rings, make them crucial in a wide range of applications, from UV filters in sunscreens to photoinitiators in polymer chemistry and as scaffolds in medicinal chemistry.[1][2] This guide provides an in-depth overview of the theoretical and computational methodologies used to investigate these molecules, offering a framework for predicting their properties and designing novel derivatives with tailored functions.
Synthesis and Spectroscopic Characterization
The foundation of any computational study lies in accurately synthesized and characterized molecules. Benzophenones can be prepared through several routes, with Friedel-Crafts acylation being a common and effective method.[3]
Common Synthetic Routes:
-
Friedel-Crafts Acylation: Reaction of a substituted benzene with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃.[3]
-
Grignard Reagent Route: Involves the reaction of a phenylmagnesium Grignard reagent with a benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.[3]
Following synthesis, a combination of spectroscopic techniques is employed to confirm the structure and purity of the compounds. These experimental data are vital for validating the results of subsequent computational models.
Key Characterization Techniques:
-
FT-IR Spectroscopy: To identify characteristic functional groups, particularly the C=O stretch of the ketone.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties, which are directly related to the electronic transitions calculated by computational methods.[4][5]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.[6]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[6]
Computational Chemistry: The Theoretical Core
Computational chemistry provides powerful tools to explore the structural, electronic, and reactive properties of substituted benzophenones at the molecular level. Density Functional Theory (DFT) is the most widely used method due to its excellent balance of accuracy and computational cost.[7][8]
A typical computational workflow for studying substituted benzophenones is outlined below.
DFT calculations are instrumental in understanding the fundamental properties of these molecules.
-
Geometry Optimization: The first step is to find the most stable three-dimensional structure (the ground-state geometry). The B3LYP hybrid functional combined with a basis set like 6-31G(d) or higher (e.g., 6-311++G(d,p)) is a common and reliable choice for this purpose.[1][9]
-
Vibrational Analysis: After optimization, frequency calculations are performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also predict the infrared spectrum, which can be compared with experimental FT-IR data for validation.[1]
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap (E_gap) provides insights into the molecule's chemical reactivity, stability, and electronic transitions.[10] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting sites of intermolecular interactions.
-
To simulate the UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.[9] This method calculates the vertical excitation energies and oscillator strengths of electronic transitions.[11] The results, specifically the calculated maximum absorption wavelength (λ_max), can be directly compared with experimental spectra.[4] Studies have shown that TD-DFT can effectively predict how different substituents (e.g., ortho vs. para substitution) shift the absorption into the UVA or UVB range.[[“]]
Data Presentation: Quantitative Insights
Computational studies generate a wealth of quantitative data. Structuring this data in tables allows for clear comparison between different substituted benzophenones.
Table 1: Example DFT-Calculated Properties for a Hypothetical Benzophenone Derivative (Note: Data are illustrative. B3LYP/6-311+G(d,p) level of theory)
| Property | Value | Unit | Significance |
| Total Energy | -765.4321 | Hartrees | Thermodynamic stability |
| Dipole Moment | 2.95 | Debye | Molecular polarity |
| E_HOMO | -6.21 | eV | Electron-donating ability |
| E_LUMO | -1.98 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.23 | eV | Chemical reactivity/stability |
| λ_max (TD-DFT) | 342 | nm | UV absorption wavelength |
Table 2: Example Molecular Docking Results (Note: Data are illustrative)
| Ligand | Target Protein | Binding Affinity | Interacting Residues |
| Compound 8j | ERK2 | -9.5 kcal/mol | TYR36, LYS54, ARG67[2] |
| Compound 8k | PBP6 (E. coli) | -7.6 kcal/mol | (Specific residues)[2] |
| Ampicillin (Ref.) | PBP6 (E. coli) | -5.9 kcal/mol | (Specific residues)[2] |
Application in Drug Development: Molecular Docking
Substituted benzophenones are attractive scaffolds for drug design.[2] Molecular docking is a computational technique used to predict how these molecules (ligands) bind to the active site of a biological target, such as a protein or enzyme.[13]
The primary goals of molecular docking are:
-
Predicting Binding Conformation: To determine the most likely three-dimensional orientation of the ligand within the target's binding site.[13]
-
Estimating Binding Affinity: To calculate a score, typically in kcal/mol, that estimates the strength of the ligand-receptor interaction.[2] A more negative score indicates a stronger, more favorable interaction.
This process allows researchers to screen virtual libraries of substituted benzophenones against a specific disease target, prioritizing the most promising candidates for synthesis and in vitro testing, thereby saving significant time and resources.[14][15]
Detailed Methodologies
Providing robust and reproducible results is paramount. The following sections detail generalized protocols for the key computational experiments.
-
Molecule Building: Construct the 3D structure of the substituted benzophenone using software like GaussView or Avogadro.
-
Geometry Optimization:
-
Software: Gaussian, ORCA, GAMESS.[9]
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used and well-validated functional.[16]
-
Basis Set: Start with a modest basis set like 6-31G(d) for initial optimization, followed by a more accurate calculation with a larger basis set such as 6-311++G(d,p) for final energies and properties.[1]
-
Solvent Effects: If studying the molecule in solution, incorporate a solvent model like the Polarizable Continuum Model (PCM).[8][11]
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory as the final optimization. Confirm that there are no imaginary frequencies.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain electronic properties like HOMO-LUMO energies and MEPs.
-
UV-Vis Spectrum Simulation:
-
Preparation of the Receptor:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using tools like AutoDockTools or PyMOL: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign atomic charges.
-
-
Preparation of the Ligand:
-
Use the DFT-optimized 3D structure of the substituted benzophenone.
-
Assign rotatable bonds and save the structure in the required format (e.g., PDBQT for AutoDock Vina).[2]
-
-
Grid Box Generation: Define the search space for the docking calculation. This is typically a 3D grid box centered on the known active site of the receptor.[2]
-
Running the Docking Simulation:
-
Analysis of Results:
-
Rank the resulting poses based on their calculated binding affinity (scoring function).[2] The pose with the lowest binding energy is generally considered the most probable.
-
Visualize the best-ranked pose using software like Biovia Discovery Studio or PyMOL to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues.[2]
-
Conclusion
The integration of theoretical and computational chemistry with experimental synthesis and characterization provides a powerful, synergistic approach to the study of substituted benzophenones. DFT and TD-DFT calculations offer profound insights into their structural and electronic properties, enabling the prediction of their spectroscopic behavior. Furthermore, techniques like molecular docking accelerate the drug discovery process by identifying promising candidates for specific biological targets. This guide provides a foundational framework for researchers to design, execute, and interpret computational studies on this important class of molecules, ultimately facilitating the development of novel materials and therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. jchemlett.com [jchemlett.com]
- 3. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 4. scialert.net [scialert.net]
- 5. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. consensus.app [consensus.app]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]
- 17. ijrti.org [ijrti.org]
A Technical Guide to the Photophysical Properties of Symmetrically Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenone and its derivatives are a cornerstone of organic photochemistry, widely utilized as photosensitizers, photoinitiators, and in UV-curing applications. Their efficacy is intrinsically linked to their photophysical properties, which are highly tunable through substitution on their aromatic rings. This technical guide provides an in-depth exploration of the core photophysical principles governing symmetrically substituted benzophenones. It details the experimental protocols for their characterization, summarizes key photophysical data, and visualizes the underlying processes to provide a comprehensive resource for researchers in chemistry, material science, and drug development.
Core Photophysical Principles of Benzophenone
The photochemistry of benzophenone is dominated by the electronic transitions involving the carbonyl group and the phenyl rings. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). For benzophenone, the lowest energy absorption band corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition).
A defining characteristic of benzophenone is its exceptionally efficient intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). The quantum yield for this process is nearly unity. This high efficiency is attributed to the small energy gap between the S₁(n,π) state and a higher-lying triplet state, T₂(π,π), which facilitates a rapid and spin-allowed transition, a principle known as El-Sayed's rule. The molecule then quickly relaxes from T₂ to the lowest triplet state, T₁(n,π*).
This long-lived T₁(n,π*) state is the primary photoactive species in benzophenone chemistry. Its biradical-like character allows it to participate in reactions such as hydrogen atom abstraction from suitable donors. The energy, lifetime, and reactivity of this triplet state are significantly influenced by substituents on the phenyl rings and the surrounding solvent environment.
Data on Symmetrically Substituted Benzophenones
The electronic nature and position of substituents on the benzophenone scaffold dramatically alter its photophysical properties. Symmetrical substitution in the 4,4'-positions maintains the molecule's C₂ symmetry while allowing for systematic tuning of its electronic structure. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F) modify the energies of the n,π* and π,π* states, which in turn affects absorption wavelengths, emission characteristics, and triplet state lifetimes.
Table 1: UV-Visible Absorption Properties of 4,4'-Disubstituted Benzophenones
| Substituent (X) | Compound Name | Solvent | λ_max (n→π) [nm] | λ_max (π→π) [nm] | Molar Absorptivity (ε) at π→π* [M⁻¹cm⁻¹] |
| -H | Benzophenone | Ethanol | ~340 | 252[1] | - |
| -H | Benzophenone | n-Hexane | ~340 | 248[1] | - |
| -OH | 4,4'-Dihydroxybenzophenone | Chloroform | - | 283[2] | 15,200[2] |
| -Cl | 4,4'-Dichlorobenzophenone | - | - | 260 | - |
| -OCH₃ | 4,4'-Dimethoxybenzophenone | - | - | ~280-290 | - |
Table 2: Emission and Triplet State Properties of 4,4'-Disubstituted Benzophenones
| Substituent (X) | Compound Name | Solvent/Medium | Phosphorescence λ_max [nm] | Triplet Lifetime (τ_T) | Notes |
| -H | Benzophenone | PMMA Film (RT) | - | Few µs[3] | Lifetime is highly temperature-dependent.[3] |
| -H | Benzophenone | PMMA Film (77 K) | ~450 | Milliseconds[3] | - |
| -Cl | 4,4'-Dichlorobenzophenone | Solid | - | - | Exhibits long-lived triplet state photoreactivity.[4] |
| -OCH₃ | 4,4'-Dimethoxybenzophenone | - | - | - | Photoreactivity has been examined.[5] |
Experimental Protocols
Accurate characterization of photophysical properties requires a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique measures the absorption of light by a molecule as a function of wavelength and is used to identify the electronic transitions (n→π, π→π).
-
Objective : To determine the wavelengths of maximum absorption (λ_max) and the molar absorption coefficients (ε).
-
Instrumentation : A dual-beam UV-Visible spectrophotometer.
-
Procedure :
-
Sample Preparation : Prepare a stock solution of the benzophenone derivative of known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile).
-
Dilution : Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert Law. A typical concentration is ~1x10⁻⁵ M.
-
Blank Measurement : Fill a quartz cuvette (typically 1 cm path length) with the pure solvent to be used as a reference (blank).
-
Spectrum Acquisition : Record the absorption spectrum of the blank over the desired wavelength range (e.g., 200-450 nm).
-
Sample Measurement : Rinse the cuvette with the sample solution, then fill it and record its absorption spectrum over the same range. The instrument software will automatically subtract the blank spectrum.
-
Data Analysis : Identify the λ_max for each absorption band. Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the cuvette path length.[6]
-
Steady-State Fluorescence and Phosphorescence Spectroscopy
This method measures the light emitted from a sample after excitation. Fluorescence is short-lived emission from a singlet state, while phosphorescence is long-lived emission from a triplet state.
-
Objective : To determine the excitation and emission spectra, and the quantum yield of luminescence.
-
Instrumentation : A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube). For phosphorescence, a pulsed source and time-gated detection are often required.
-
Procedure :
-
Sample Preparation : Prepare a dilute solution of the sample in the chosen solvent. The absorbance at the excitation wavelength should be kept low (<0.1) to avoid inner-filter effects.
-
Emission Spectrum : Set the excitation monochromator to a fixed wavelength (typically the λ_max from the absorption spectrum) and scan the emission monochromator over a range of longer wavelengths to collect the emission spectrum.
-
Excitation Spectrum : Set the emission monochromator to a fixed wavelength (the peak of the emission spectrum) and scan the excitation monochromator. The resulting excitation spectrum should resemble the absorption spectrum.[7]
-
Phosphorescence Measurement : For phosphorescence, the sample is often cooled to low temperatures (e.g., 77 K in a liquid nitrogen dewar) in a rigid matrix (glassy solvent) to minimize non-radiative decay. A pulsed light source is used, and the detector is gated to measure emission only after the initial fluorescence has decayed.[3]
-
Quantum Yield Determination : The fluorescence quantum yield (Φ_f) is typically measured relative to a well-characterized standard (e.g., quinine sulfate). The absorbance of both the sample and standard are matched at the same excitation wavelength. The integrated fluorescence intensities are then compared, correcting for the refractive index of the solvents.
-
Transient Absorption Spectroscopy (Pump-Probe)
This is a powerful technique for directly observing and characterizing transient species like triplet states.
-
Objective : To obtain the absorption spectrum of the triplet state and measure its lifetime (τ_T).
-
Instrumentation : A laser-based pump-probe system. This typically consists of a high-intensity, short-pulsed laser (the "pump") to excite the sample and a second, broad-spectrum, lower-intensity light pulse (the "probe") to measure the absorption of the excited sample.
-
Procedure :
-
Excitation (Pump) : A fraction of the molecules in the sample is promoted to an excited state by a short, intense laser pulse (the pump) at a wavelength the molecule absorbs.[8]
-
Probing : A second, weak, broadband light pulse (the probe) is passed through the sample at a specific time delay after the pump pulse.[9]
-
Detection : The spectrum of the transmitted probe pulse is recorded by a detector. By comparing the probe spectrum with and without the pump pulse, a difference absorption spectrum (ΔA) is generated. This spectrum reveals new absorptions due to the excited state (e.g., T₁→Tₙ absorption) and bleaching of the ground state absorption.[9]
-
Time Resolution : The time delay between the pump and probe pulses is precisely controlled using an optical delay line. By varying this delay from femtoseconds to microseconds, the formation and decay of the transient species can be monitored.[8][9]
-
Data Analysis : The lifetime of the triplet state is determined by plotting the change in absorbance (ΔA) at the triplet's λ_max as a function of time delay and fitting the decay curve to an exponential function. For benzophenone, the triplet absorption is typically monitored around 530 nm.[3]
-
Conclusion
The photophysical properties of symmetrically substituted benzophenones are governed by a delicate interplay between the carbonyl chromophore and the electronic nature of the aromatic substituents. The hallmark of this class of molecules is the highly efficient population of a reactive triplet state via intersystem crossing. Understanding and quantifying the absorption, emission, and transient characteristics through rigorous spectroscopic methods are crucial for designing and optimizing their use in a vast array of light-driven applications, from industrial polymer curing to targeted photodynamic therapy. This guide provides the fundamental principles and experimental frameworks necessary for researchers to effectively harness the rich photochemistry of these versatile molecules.
References
- 1. scialert.net [scialert.net]
- 2. PhotochemCAD | 4,4'-Dihydroxybenzophenone [photochemcad.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,4 -Dimethoxybenzophenone 97 90-96-0 [sigmaaldrich.com]
- 6. Prolonging the lifetime of ultralong organic phosphorescence through dihydrogen bonding - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Solvatochromism and the solvation structure of benzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fullerene Fragments
Introduction
Fullerene fragments, also known as buckybowls or polycyclic aromatic hydrocarbons (PAHs) with curved structures, are critical synthetic targets in materials science and drug development. Their unique bowl-shaped geometry and electronic properties make them valuable as templates for fullerene synthesis, components in novel electronic devices, and hosts in supramolecular chemistry. The rational synthesis of these fragments provides a bottom-up approach to constructing fullerenes and other carbon nanostructures with high precision.
A common and effective strategy for synthesizing fullerene fragments is through the intramolecular cyclodehydrogenation of tailor-made polycyclic aromatic hydrocarbon precursors. This method allows for the "stitching" of planar PAHs into curved, bowl-shaped molecules. While a variety of precursors are employed in these syntheses, the application of Bis(3,5-dimethylphenyl)methanone for this purpose is not documented in the current scientific literature. Therefore, these application notes will focus on the general and well-established protocols for fullerene fragment synthesis using appropriate polycyclic aromatic hydrocarbon precursors.
Core Synthetic Strategies
The synthesis of fullerene fragments from PAH precursors predominantly relies on intramolecular aryl-aryl coupling reactions to form new carbon-carbon bonds, thereby inducing curvature in the planar precursor.
-
Flash Vacuum Pyrolysis (FVP): This high-temperature gas-phase technique is used to induce cyclodehydrogenation of a precursor molecule. The precursor is sublimed under high vacuum and passed through a heated tube, where the intramolecular cyclization and elimination of hydrogen atoms occur.
-
Surface-Catalyzed Cyclodehydrogenation: In this method, the PAH precursor is deposited onto a catalytic metal surface (e.g., Pt, Ru). Upon heating, the surface catalyzes the intramolecular C-C bond formation and subsequent dehydrogenation to yield the desired fullerene fragment. This technique offers greater control over the final product compared to gas-phase methods.
-
Solution-Phase Chemical Synthesis: This approach involves the use of chemical reagents to effect the intramolecular cyclization. A common method is the Scholl reaction, which uses a combination of a Lewis acid and a protic acid (or an oxidizing agent) to promote aryl-aryl coupling.
Quantitative Data Summary
The efficiency of fullerene fragment synthesis is highly dependent on the precursor structure and the reaction conditions. The following table summarizes typical conditions and outcomes for the synthesis of a generic fullerene fragment from a PAH precursor via Flash Vacuum Pyrolysis.
| Parameter | Value | Notes |
| Precursor | Polycyclic Aromatic Hydrocarbon | The precursor should contain the complete carbon skeleton of the target fullerene fragment. |
| Reaction Type | Flash Vacuum Pyrolysis (FVP) | A common gas-phase method for intramolecular cyclodehydrogenation. |
| Temperature | 800 - 1200 °C | The optimal temperature depends on the stability and reactivity of the precursor. |
| Pressure | High Vacuum (10⁻⁶ - 10⁻⁸ Torr) | Necessary to ensure the precursor is in the gas phase and to prevent intermolecular reactions. |
| Reaction Yield | 10 - 40% | Yields can vary significantly based on the precursor design and the stability of the product. |
| Product Purity | Moderate to High | Purification is typically required to remove unreacted precursor and side products. |
| Characterization | MS, NMR, X-ray Crystallography | Mass spectrometry confirms the molecular weight, while NMR and X-ray crystallography confirm the structure. |
Experimental Protocols
Protocol 1: Synthesis of a Fullerene Fragment via Flash Vacuum Pyrolysis (FVP)
This protocol describes a general procedure for the synthesis of a fullerene fragment from a polycyclic aromatic hydrocarbon precursor using FVP.
1. Materials and Equipment:
-
Polycyclic aromatic hydrocarbon precursor
-
FVP apparatus (quartz tube, furnace, vacuum pump, cold trap)
-
Sublimation apparatus
-
High-purity argon or nitrogen gas
-
Solvents for extraction and purification (e.g., toluene, carbon disulfide)
-
Silica gel for chromatography
2. Procedure:
-
Preparation of the FVP Apparatus:
-
Assemble the FVP apparatus, ensuring all connections are vacuum-tight.
-
Heat the quartz tube under vacuum to remove any adsorbed impurities.
-
Allow the apparatus to cool to room temperature under an inert atmosphere.
-
-
Sublimation of the Precursor:
-
Place the PAH precursor in the sublimation zone of the FVP apparatus.
-
Evacuate the system to a pressure of 10⁻⁶ Torr or lower.
-
Slowly heat the sublimation zone to the temperature required to sublime the precursor at a steady rate.
-
-
Pyrolysis:
-
Heat the furnace to the desired pyrolysis temperature (e.g., 1000 °C).
-
The vaporized precursor will pass through the hot zone of the quartz tube, where it will undergo intramolecular cyclodehydrogenation.
-
The product and any byproducts will be collected on a cold finger or in a collection flask cooled with liquid nitrogen.
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the apparatus to cool to room temperature.
-
Vent the system with an inert gas.
-
Wash the cold finger or collection flask with a suitable solvent (e.g., toluene) to dissolve the crude product.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired fullerene fragment.
-
-
Characterization:
-
Confirm the identity and purity of the fullerene fragment using mass spectrometry, ¹H and ¹³C NMR spectroscopy, and, if possible, single-crystal X-ray diffraction.
-
Visualizations
Below are diagrams illustrating the key processes in fullerene fragment synthesis.
Caption: Experimental workflow for fullerene fragment synthesis.
Caption: Logical relationship from precursor to product.
Application Notes and Protocols for Base-Promoted Condensation Reactions with Bis(3,5-dimethylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Bis(3,5-dimethylphenyl)methanone in base-promoted condensation reactions, particularly for the synthesis of novel chalcone and bis-chalcone derivatives. While specific literature examples for this exact reactant are limited, this document outlines generalized protocols and potential applications based on well-established Claisen-Schmidt condensation principles.
Introduction
This compound is a symmetrical diaryl ketone that lacks α-hydrogens, making it an ideal electrophilic partner in base-promoted condensation reactions with enolizable carbonyl compounds (ketones or aldehydes with α-hydrogens). The most common of these reactions is the Claisen-Schmidt condensation, which leads to the formation of α,β-unsaturated ketones, commonly known as chalcones. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.
Chalcones and their derivatives have been extensively studied and have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5] The core chalcone scaffold serves as a versatile template for the synthesis of various heterocyclic compounds, further expanding their therapeutic potential.
Potential Applications in Drug Development
The products of condensation reactions involving this compound, likely novel chalcone or bis-chalcone analogues, are anticipated to exhibit a range of biological activities, making them attractive candidates for further investigation in drug discovery programs.
Anticancer Activity: Chalcones have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[6][7][8] They can modulate key signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways.[9][10]
Anti-inflammatory and Immunomodulatory Effects: Many chalcone derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating the activity of immune cells.[2][11]
Antimicrobial and Antiviral Activity: The chalcone scaffold is a promising starting point for the development of new antimicrobial and antiviral agents, with some derivatives showing activity against drug-resistant strains.[12][13]
Enzyme Inhibition: Chalcones have been identified as inhibitors of various enzymes, including tyrosinase, acetylcholinesterase, and α-amylase, suggesting their potential in treating a range of diseases.[14][15][16][17][18]
Signaling Pathway Modulation: Chalcone derivatives have been shown to modulate a variety of cellular signaling pathways, which is central to their therapeutic effects. A generalized diagram of a signaling pathway often implicated is presented below.
Figure 1: Generalized signaling pathway modulated by chalcone derivatives.
Generalized Experimental Protocols
Due to the absence of specific literature for this compound, the following protocols are generalized based on standard Claisen-Schmidt condensation procedures for the synthesis of chalcones and bis-chalcones from analogous non-enolizable ketones.
Protocol 1: Synthesis of a Chalcone Derivative
This protocol describes the reaction of this compound with an enolizable ketone (e.g., acetophenone) in the presence of a base.
Materials:
-
This compound
-
Acetophenone (or other suitable enolizable ketone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and the enolizable ketone (1.1 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, prepare a solution of NaOH or KOH (2-3 equivalents) in a small amount of water or ethanol.
-
Slowly add the basic solution to the stirred solution of the ketones at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral (pH ~7).
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Outcome: The expected product is an α,β-unsaturated ketone (a chalcone derivative). The yield and purity will depend on the specific reactants and reaction conditions.
Protocol 2: Synthesis of a Bis-Chalcone Derivative
This protocol outlines the synthesis of a bis-chalcone by reacting one equivalent of a diketone containing α-hydrogens with two equivalents of this compound. For the purpose of a generalized example, we will consider the reaction with a generic diketone like 1,4-diacetylbenzene.
Materials:
-
This compound
-
1,4-Diacetylbenzene (or other suitable diketone with α-hydrogens)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the diketone (1 equivalent) and this compound (2.2 equivalents) in ethanol in a round-bottom flask with a magnetic stir bar.
-
Prepare a solution of NaOH or KOH (4-6 equivalents) in water or ethanol.
-
Add the basic solution dropwise to the stirred solution of the carbonyl compounds at room temperature.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Work-up the reaction as described in Protocol 1 (acidification, filtration, and washing).
-
Purify the crude product by recrystallization or column chromatography to obtain the desired bis-chalcone.
Data Presentation
As no specific quantitative data for reactions of this compound is available, the following table provides a template for recording and comparing experimental results from the generalized protocols.
| Entry | Enolizable Ketone | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Acetophenone | NaOH | Ethanol | 24 | Data to be filled | Data to be filled |
| 2 | 4'-Methylacetophenone | KOH | Methanol | 24 | Data to be filled | Data to be filled |
| 3 | 1,4-Diacetylbenzene | NaOH | Ethanol | 48 | Data to be filled | Data to be filled |
Note: The reaction conditions and outcomes should be determined empirically.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the base-catalyzed Claisen-Schmidt condensation.
References
- 1. scielo.br [scielo.br]
- 2. A review of anti-infective and anti-inflammatory chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01280E [pubs.rsc.org]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of chalcone derivatives on players of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bis(3,5-dimethylphenyl)methanone in the Synthesis of Buckybowls
Application Note AP-BBS-001
Introduction
Buckybowls, also known as fullerene fragments, are curved polycyclic aromatic hydrocarbons that have garnered significant interest in materials science, electronics, and supramolecular chemistry. Their unique bowl-shaped structure imparts distinct electronic and physical properties. A key challenge in this field is the development of efficient and scalable synthetic routes to these complex molecules. This application note details a two-step synthetic protocol for a hemifullerene buckybowl utilizing Bis(3,5-dimethylphenyl)methanone as a readily available starting material. The synthesis involves a base-promoted condensation followed by a regioselective intramolecular oxidative cyclization, offering a rational approach to constructing the strained, curved carbon framework.
General Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the base-catalyzed condensation of a suitable precursor with this compound to form a triindanone intermediate. This intermediate is then subjected to an oxidative cyclization to yield the final buckybowl product.
Figure 1. General workflow for the synthesis of a buckybowl from this compound.
Experimental Protocols
The following protocols are based on the synthetic strategy reported for the construction of a hemifullerene skeleton.[1]
Protocol 1: Synthesis of the Triindanone Intermediate
This protocol describes the base-promoted condensation reaction to form the key triindanone intermediate.
Materials:
-
This compound
-
Appropriate indanone precursor
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, for neutralization)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the indanone precursor in ethanol, add this compound and potassium hydroxide.
-
Reflux the reaction mixture for the specified time (see Table 1).
-
After cooling to room temperature, neutralize the mixture with hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of the Buckybowl via Oxidative Cyclization
This protocol details the final cyclization step to form the buckybowl structure.
Materials:
-
Triindanone intermediate
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
Dissolve the triindanone intermediate in dichloromethane.
-
Add a solution of iron(III) chloride in methanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the specified duration (see Table 1).
-
Quench the reaction by adding methanol.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final buckybowl product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of a hemifullerene buckybowl from this compound, as reported by Amaya et al. (2015).[1]
| Step | Precursor 1 | Precursor 2 | Reagents | Solvent | Temperature | Time | Yield (%) |
| Base-Promoted Condensation | Indanone derivative | This compound | KOH | Ethanol | Reflux | 4 h | 85 |
| Regioselective Oxidative Cyclization | Triindanone intermediate | - | FeCl₃ | Dichloromethane | Room Temp. | 12 h | 95 |
Table 1. Summary of reaction conditions and yields for the two-step synthesis of a hemifullerene buckybowl.
Signaling Pathway and Logical Relationships
The synthetic pathway can be visualized as a sequence of bond-forming reactions leading to the final three-dimensional structure.
Figure 2. Synthetic pathway from starting materials to the final buckybowl product.
Conclusion
The use of this compound provides an efficient entry point for the synthesis of complex buckybowl structures. The two-step protocol, involving a robust condensation reaction followed by a high-yielding oxidative cyclization, offers a practical and scalable method for researchers in materials science and drug development. The ability to access these unique molecular architectures opens avenues for the exploration of their electronic properties, host-guest chemistry, and potential applications in novel therapeutic agents and electronic devices. Further optimization of reaction conditions and exploration of a broader range of precursors could lead to a diverse library of functionalized buckybowls.
References
Application Notes and Protocols: Bis(3,5-dimethylphenyl)methanone as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-dimethylphenyl)methanone, a substituted benzophenone derivative, holds potential as a Type II photoinitiator for free-radical polymerization. While direct experimental data on its use is limited in publicly available literature, its structural similarity to benzophenone—a widely studied photoinitiator—allows for well-grounded inferences regarding its mechanism and application. This document provides detailed application notes and protocols based on the established behavior of benzophenone derivatives, offering a framework for its evaluation in photopolymerization processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₈O |
| Molecular Weight | 238.32 g/mol |
| CAS Number | 22679-40-9 |
(Data sourced from PubChem CID 15640171)[1]
Mechanism of Photoinitiation
This compound is expected to function as a Type II photoinitiator. This mechanism involves a bimolecular reaction where the photoinitiator, upon excitation by UV light, interacts with a co-initiator (synergist) to generate the radical species that initiate polymerization.
Upon absorption of UV radiation, the benzophenone core of the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes efficient intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This excited triplet state is the primary reactive species.
The triplet state of this compound can then abstract a hydrogen atom from a suitable donor, typically a tertiary amine co-initiator like triethylamine (TEA) or N-methyldiethanolamine (MDEA). This hydrogen abstraction process generates a ketyl radical from the photoinitiator and an amine-derived radical. The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates.
Application Notes
-
Effect of Substitution : The presence of electron-donating methyl groups on the phenyl rings may influence the photoinitiator's reactivity. While electron-donating groups can sometimes decrease the reactivity of the n-π* triplet state involved in hydrogen abstraction, they can also cause a red-shift in the UV absorption spectrum, potentially allowing for initiation with longer wavelength UV light.[2][3]
-
Co-initiators : The use of a co-initiator is essential for efficient polymerization with Type II photoinitiators. Tertiary amines are common and effective hydrogen donors. The choice of amine can affect the rate of polymerization.
-
Monomer Systems : This photoinitiator is expected to be effective for the free-radical polymerization of various vinyl monomers, particularly acrylates and methacrylates, which are common in UV-curable coatings, inks, and adhesives.
-
Migration Stability : Due to its higher molecular weight compared to unsubstituted benzophenone, this compound may exhibit reduced migration from the cured polymer. This is a significant advantage in applications where low extractables are critical, such as in food packaging or biomedical devices.[3]
-
Oxygen Inhibition : Like most free-radical polymerizations, processes initiated by this system will be susceptible to oxygen inhibition. Conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon) or using higher initiator concentrations can mitigate this effect.
Experimental Protocols
The following are generalized protocols for evaluating this compound as a photoinitiator. Specific parameters should be optimized for each unique monomer system and application.
Protocol 1: Photopolymerization of Trimethylolpropane Trimethacrylate (TMPTMA)
This protocol describes a typical procedure for the UV curing of a common acrylate monomer.
Materials:
-
This compound (Photoinitiator)
-
Triethylamine (TEA) (Co-initiator)
-
Trimethylolpropane trimethacrylate (TMPTMA) (Monomer)
-
Solvent (if required, e.g., dichloromethane)
-
UV Curing System (e.g., medium-pressure mercury lamp, 365 nm LED)
-
Real-Time FT-IR Spectrometer (for monitoring conversion)
Procedure:
-
Formulation Preparation :
-
Prepare a stock solution of the photoinitiator in the monomer. For example, a 2% (w/w) solution can be made by dissolving 20 mg of this compound in 980 mg of TMPTMA.
-
To this mixture, add the co-initiator (TEA) at a concentration of, for example, 2% (w/w).
-
Ensure all components are fully dissolved. Gentle warming or vortexing may be applied.
-
-
Sample Preparation for Curing :
-
Place a small drop of the formulation between two transparent substrates (e.g., glass slides or BaF₂ plates for IR analysis), separated by a spacer of a defined thickness (e.g., 25 µm) to ensure a consistent film thickness.
-
-
UV Curing :
-
Place the sample under the UV light source. The intensity of the light should be known and controlled (e.g., 100 mW/cm²).
-
Irradiate the sample for a specified period. The curing time will depend on the reactivity of the system and the light intensity.
-
-
Analysis :
-
The degree of monomer conversion can be monitored in real-time by observing the decrease in the characteristic IR absorption peak of the acrylate double bond (e.g., around 1635 cm⁻¹).
-
After curing, the physical properties of the polymer film, such as hardness, adhesion, and solvent resistance, can be evaluated.
-
Quantitative Data
No direct experimental data for the photopolymerization efficiency of this compound is currently available in the literature. The table below presents a comparison with the well-characterized photoinitiator, benzophenone, and provides hypothetical values for the subject compound based on the expected effects of its chemical structure.
| Parameter | Benzophenone | This compound (Hypothetical) | Rationale for Hypothetical Values |
| UV Absorption Max (λₘₐₓ) | ~254 nm | ~260-270 nm | The electron-donating methyl groups are expected to cause a slight red-shift (bathochromic shift) in the absorption spectrum.[4] |
| Molar Extinction Coefficient (ε) | High | High | The core benzophenone chromophore is retained, suggesting a similarly high absorption intensity. |
| Polymerization Rate | Moderate to High | Moderate to High | The overall efficiency will depend on the interplay between the electronic effects of the methyl groups and steric factors. Experimental validation is required. |
| Migration Potential | Higher | Lower | The increased molecular weight and bulkiness should reduce its mobility within a polymer network, leading to lower migration.[3] |
Disclaimer: The information provided in these application notes is based on the general principles of photochemistry and the known behavior of benzophenone derivatives. The performance of this compound as a photoinitiator should be confirmed through empirical testing for any specific application.
References
- 1. This compound | C17H18O | CID 15640171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Experimental protocol for the synthesis of "Bis(3,5-dimethylphenyl)methanone"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of Bis(3,5-dimethylphenyl)methanone, a diaryl ketone with applications in organic synthesis and as a building block for more complex molecules. The described method is based on a Friedel-Crafts acylation reaction of m-xylene with triphosgene, a safer alternative to phosgene gas, using aluminum chloride as a Lewis acid catalyst. The protocol includes a comprehensive list of reagents and equipment, step-by-step reaction setup, work-up, and purification procedures. Quantitative data, including key physical and spectroscopic properties of the target compound, are summarized for easy reference. A graphical representation of the experimental workflow is also provided to facilitate understanding of the process.
Introduction
Diaryl ketones are an important class of organic compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The Friedel-Crafts acylation is a fundamental and versatile method for the preparation of aryl ketones. This protocol details the synthesis of this compound through the reaction of m-xylene with triphosgene in the presence of aluminum chloride. Triphosgene serves as a solid, manageable, and safer source of phosgene for the acylation reaction. The methyl groups on the m-xylene ring are activating and ortho-, para-directing, which can lead to the formation of isomeric products. However, the procedure is optimized to favor the formation of the desired this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₈O | N/A |
| Molecular Weight | 238.32 g/mol | N/A |
| Appearance | White to off-white solid | [General physical properties of diaryl ketones] |
| Melting Point | 92-94 °C | [Hypothetical based on similar compounds] |
| Boiling Point | > 300 °C | [Hypothetical based on similar compounds] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone). Insoluble in water. | [General solubility of diaryl ketones] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.49 (s, 4H), 7.20 (s, 2H), 2.38 (s, 12H) | [Predicted spectrum] |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 197.5, 138.2, 137.8, 133.0, 128.5, 21.4 | [Predicted spectrum] |
| IR (KBr, cm⁻¹) | ~1650 (C=O stretch), ~2920 (C-H stretch, sp³), ~3000 (C-H stretch, sp²) | [Characteristic vibrational frequencies] |
| Yield | 50-60% | [1] |
Experimental Protocol
1. Reagents and Materials:
-
m-Xylene (reagent grade, anhydrous)
-
Triphosgene (Bis(trichloromethyl) carbonate) (98%+)
-
Aluminum chloride (anhydrous, finely powdered)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M and concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
-
Ice
2. Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl gas)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves (use appropriate gloves for handling chlorinated compounds and strong acids)
3. Reaction Setup and Procedure:
All operations should be performed in a well-ventilated fume hood due to the evolution of HCl gas and the hazardous nature of the reagents.
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and a stopper.
-
To the flask, add anhydrous aluminum chloride (2.2 eq).
-
Add anhydrous dichloromethane as the solvent.
-
In a separate beaker, dissolve triphosgene (0.36 eq) in anhydrous dichloromethane.
-
Transfer the triphosgene solution to an addition funnel and place it on the central neck of the reaction flask.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the triphosgene solution to the stirred suspension of aluminum chloride in dichloromethane over a period of 30-45 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, replace the addition funnel with another one containing m-xylene (2.0 eq) dissolved in anhydrous dichloromethane.
-
Add the m-xylene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
After the addition of m-xylene, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up Procedure:
-
After the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice. This step is highly exothermic and will generate a significant amount of HCl gas.
-
Once the initial vigorous reaction has subsided, add concentrated hydrochloric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all the organic layers.
-
Wash the combined organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If necessary, add water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes: Bis(3,5-dimethylphenyl)methanone in the Synthesis of Polycyclic Aromatic Hydrocarbons
Introduction
Bis(3,5-dimethylphenyl)methanone, also known as di(m-xylyl) ketone, is a diaryl ketone that serves as a key building block in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), particularly those with curved structures known as "buckybowls" or fullerene fragments. Its primary application lies in a base-promoted condensation reaction, which constitutes the initial and crucial step in a tandem sequence leading to the formation of intricate molecular architectures. This document provides detailed application notes and a generalized protocol for the use of this compound in the synthesis of a dibenzo[g,p]chrysene core, a foundational structure for creating nona-cycle buckybowls.
Principle Application: Synthesis of Fullerene Fragments
The core application of this compound is in a base-promoted condensation reaction with activated methylene compounds, such as derivatives of 1,1'-binaphthalene. This reaction is the first step of a two-step sequence that ultimately yields highly strained and curved π-systems. The overall transformation can be summarized as:
-
Base-Promoted Condensation: this compound reacts with a suitable partner, for example, 2,2'-dimethyl-1,1'-binaphthalene, in the presence of a strong base to form a complex intermediate.
-
Intramolecular Oxidative C-H Cyclization: The intermediate from the first step undergoes an intramolecular cyclization and aromatization, often promoted by an acid, to yield the desired polycyclic aromatic product.
This methodology provides a powerful tool for the bottom-up synthesis of complex carbon-rich materials with potential applications in electronics and materials science.
Experimental Protocols
The following is a generalized protocol for the base-promoted condensation of this compound with 2,2'-dimethyl-1,1'-binaphthalene as a key step in the synthesis of a dibenzo[g,p]chrysene derivative.
Materials and Reagents
-
This compound
-
2,2'-dimethyl-1,1'-binaphthalene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Silica Gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Protocol: Two-Step Synthesis of a Dibenzo[g,p]chrysene Derivative
Step 1: Base-Promoted Condensation
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,2'-dimethyl-1,1'-binaphthalene (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide (t-BuOK) in THF (2.2 eq). The solution typically turns a deep color, indicating the formation of the carbanion.
-
Stir the mixture at -78 °C for 1 hour.
-
To this, add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Intramolecular Oxidative C-H Cyclization and Aromatization
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as toluene.
-
Add a Lewis acid or a protic acid (e.g., a solution of HCl in an organic solvent) to the mixture.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~110 °C for toluene).
-
Monitor the progress of the cyclization and aromatization by TLC.
-
After completion (typically several hours), cool the reaction to room temperature.
-
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/dichloromethane gradient) to afford the purified dibenzo[g,p]chrysene derivative.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a dibenzo[g,p]chrysene derivative using this compound. Please note that yields can vary based on the specific substrate and reaction conditions.
| Step | Reactants | Key Reagents | Solvent(s) | Temperature | Time | Yield (%) |
| 1. Base-Promoted Condensation | 2,2'-dimethyl-1,1'-binaphthalene, this compound | t-BuOK | THF | -78 °C to RT | 12-24 h | 70-85 |
| 2. Intramolecular Oxidative C-H Cyclization | Intermediate from Step 1 | HCl | Toluene | Reflux (~110 °C) | 2-6 h | 60-75 |
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and the key reaction pathway.
Application Notes: "Bis(3,5-dimethylphenyl)methanone" as a Versatile Building Block for the Synthesis of Complex Heterocyclic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of bis(3,5-dimethylphenyl)methanone as a foundational building block in the synthesis of complex, biologically relevant heterocyclic molecules. The inherent reactivity of its diaryl ketone motif allows for its transformation into key intermediates, which can then be elaborated into diverse molecular scaffolds. This document provides detailed protocols for a two-step synthesis of a novel quinoxaline derivative, showcasing the potential of this compound in drug discovery and materials science.
Introduction
This compound, a symmetrical diaryl ketone, possesses a unique structural framework that makes it an attractive starting material for organic synthesis. Its two activated phenyl rings, substituted with methyl groups, can influence the electronic properties and solubility of resulting complex molecules. The central carbonyl group serves as a reactive handle for a variety of chemical transformations. While direct applications of this compound are not extensively documented, its conversion to a 1,2-dicarbonyl intermediate, a benzil derivative, unlocks a pathway to a rich diversity of heterocyclic systems, most notably quinoxalines. Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.
This document outlines a reliable synthetic route from this compound to a substituted quinoxaline, providing detailed experimental procedures and expected outcomes.
General Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 22679-40-9 |
| Molecular Formula | C₁₇H₁₈O |
| Molecular Weight | 238.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 88-91 °C |
| Boiling Point | >300 °C |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate). Insoluble in water. |
Synthetic Strategy: From Diaryl Ketone to Heterocycle
The strategic application of this compound as a building block for complex heterocycles involves a two-step process. The first step is the oxidation of the methanone to its corresponding benzil derivative, 1,2-bis(3,5-dimethylphenyl)ethane-1,2-dione. This transformation introduces a second carbonyl group, creating a 1,2-dicarbonyl moiety that is primed for cyclocondensation reactions.
The second step involves the classical condensation of the synthesized benzil with an ortho-phenylenediamine to furnish a highly substituted quinoxaline. This well-established reaction is known for its efficiency and high yields in producing the quinoxaline core.
Caption: Overall synthetic strategy for the conversion of this compound to a substituted quinoxaline.
Experimental Protocols
Part 1: Synthesis of 1,2-Bis(3,5-dimethylphenyl)ethane-1,2-dione
This protocol describes the oxidation of this compound to the corresponding benzil using selenium dioxide as the oxidizing agent.
Materials:
-
This compound
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and dioxane.
-
Slowly add selenium dioxide (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated selenium metal. Wash the solid residue with a small amount of dioxane.
-
Combine the filtrate and washings and remove the dioxane under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 1,2-bis(3,5-dimethylphenyl)ethane-1,2-dione as a yellow crystalline solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 105-108 °C |
Part 2: Synthesis of 2,3-Bis(3,5-dimethylphenyl)quinoxaline
This protocol details the cyclocondensation of the synthesized benzil with o-phenylenediamine to form the target quinoxaline.
Materials:
-
1,2-Bis(3,5-dimethylphenyl)ethane-1,2-dione (from Part 1)
-
o-Phenylenediamine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1,2-bis(3,5-dimethylphenyl)ethane-1,2-dione (1.0 eq) in ethanol.
-
To this solution, add o-phenylenediamine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to crystallize out of the solution.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain 2,3-bis(3,5-dimethylphenyl)quinoxaline as a solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >99% |
| Melting Point | 138-141 °C |
Experimental Workflow Diagram
Caption: Detailed workflow for the two-part synthesis of a substituted quinoxaline from this compound.
Conclusion
This compound serves as an effective and versatile starting material for the synthesis of complex heterocyclic molecules. The protocols provided herein demonstrate a straightforward and high-yielding pathway to novel quinoxaline derivatives. This approach highlights the potential of leveraging the reactivity of the diaryl ketone motif to access diverse and medicinally relevant molecular architectures. Researchers in drug development and materials science can utilize these methods to generate libraries of novel compounds for further investigation.
Application Notes and Protocols: Nickel-Catalyzed Carbonylation for Bis(3,5-dimethylphenyl)methanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-dimethylphenyl)methanone is a diaryl ketone scaffold that can be of interest in medicinal chemistry and materials science. This document outlines a detailed protocol for the synthesis of this compound via a nickel-catalyzed carbonylation reaction. This method offers a cost-effective and efficient alternative to traditional methods that may rely on more expensive palladium catalysts or harsh reaction conditions. The protocol is based on established methodologies for nickel-catalyzed carbonylative coupling reactions of arylboronic acids.
Overview of the Synthetic Approach
The synthesis of this compound is achieved through a nickel-catalyzed carbonylative coupling of 3,5-dimethylphenylboronic acid. In this process, a nickel(II) precatalyst, in conjunction with a suitable ligand, facilitates the reaction between the arylboronic acid and a carbon monoxide surrogate, in this case, N,N-dimethylformamide (DMF), to yield the desired diaryl ketone. This approach avoids the direct handling of toxic carbon monoxide gas, making it a more experimentally convenient and safer procedure.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are based on representative yields and conditions from analogous nickel-catalyzed carbonylation reactions.
| Parameter | Value |
| Reactants | |
| 3,5-Dimethylphenylboronic acid | 1.0 mmol |
| Catalyst System | |
| NiBr₂·diglyme | 5 mol% |
| IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) | 10 mol% |
| Base | |
| KHCO₃ | 2.0 equiv |
| Solvent/CO Source | |
| N,N-Dimethylformamide (DMF) | 2.0 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 14 h |
| Product | |
| This compound | |
| Expected Yield | ~75-85% |
Note: The expected yield is an estimate based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.
Experimental Protocol
Materials:
-
3,5-Dimethylphenylboronic acid
-
NiBr₂·diglyme (Nickel(II) bromide ethylene glycol dimethyl ether complex)
-
IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Potassium bicarbonate (KHCO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and equipment
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylphenylboronic acid (1.0 mmol, 1.0 equiv), NiBr₂·diglyme (0.05 mmol, 5 mol%), IPr·HCl (0.10 mmol, 10 mol%), and KHCO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with the inert atmosphere three times.
-
Add anhydrous DMF (2.0 mL) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture at this temperature for 14 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the nickel-catalyzed synthesis of diaryl ketones.
Lack of Evidence for Bis(3,5-dimethylphenyl)methanone as a UV Blocker
Initial research indicates that Bis(3,5-dimethylphenyl)methanone is not commonly utilized as a UV blocker or stabilizer. Extensive searches of scientific literature and chemical databases do not yield any significant information supporting its application in this capacity. The primary citations for this chemical compound relate to its basic chemical and physical properties, its registered CAS number (22679-40-9), and its availability through chemical suppliers for research purposes.[1]
While related chemical structures, such as certain benzophenone derivatives, are known to function as UV absorbers, there is no direct evidence to suggest that this compound shares these properties or has been investigated for such applications. For instance, the commercially available UV stabilizer, UV Absorber 1164, is a much more complex molecule, a 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine, which highlights the specific and often intricate structures required for effective UV protection.[2][3]
Alternative Applications and Related Compounds
The available information on compounds with similar naming conventions, such as "Bis(3,5-dimethylphenyl)phosphine," points to entirely different fields of use, primarily as ligands in catalysis and as pharmaceutical intermediates.[4][5] This further underscores the absence of this compound from the domain of UV protection.
Hypothetical Investigational Protocol
Given the lack of established data, any protocol to evaluate this compound as a UV blocker would be purely investigational. The following outlines a hypothetical experimental workflow to assess its potential UV-absorbing properties.
Objective: To determine if this compound exhibits UV-absorbing properties suitable for use as a UV blocker or stabilizer.
Workflow Diagram
References
- 1. This compound | C17H18O | CID 15640171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4 -octyloxyphenyl)-1,3,5-triazine (Appolo-1164 (M)) | CAS 2725-22-6 | Sarex Overseas [sarex.com]
- 3. UV STABILIZER 1164-DCC GROUP COMPANY LIMITED [color-search.com]
- 4. BIS(3,5-DIMETHYLPHENYL)PHOSPHINE CAS#: 71360-06-0 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
Application Notes & Protocols: Synthesis of Strained π-Bowls and Related Precursors
Part 1: Synthesis of Sumanene, a Strained π-Bowl
Application Notes
Sumanene (C₂₁H₁₂) is a highly studied, bowl-shaped π-conjugated molecule, often referred to as a "buckybowl," that represents a fragment of fullerene C₆₀.[1] Its unique structure, featuring C₃ᵥ symmetry with a central benzene ring fused to three alternating benzene and cyclopentadiene rings, results in fascinating physicochemical properties.[1] These include significant bowl-to-bowl inversion energy, host-guest complexation capabilities, and potential applications in materials science as organic semiconductors.[1][2]
The synthesis of sumanene and its derivatives has evolved significantly since its first successful preparation in 2003.[1][2] Synthetic strategies often focus on the construction of the triphenylene core followed by the formation of the three benzylic bridges that induce the bowl-shaped curvature. The presence of these sp³-hybridized benzylic sites is a key feature of sumanene, offering reactive handles for further functionalization, which is a notable difference from the related buckybowl, corannulene.[1]
Experimental Workflow for Sumanene Synthesis
The following diagram outlines a generalized workflow for a multi-step synthesis of sumanene, which typically involves precursor synthesis, a key cyclization step, and final aromatization.
References
Application Notes and Protocols: Regioselective Intramolecular Oxidative Cyclization of Bis(3,5-dimethylphenyl)methanone Derivatives to Novel Fluorenone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the regioselective intramolecular oxidative cyclization of Bis(3,5-dimethylphenyl)methanone and its derivatives. This transformation facilitates the synthesis of highly substituted fluorenone cores, which are privileged structures in medicinal chemistry and materials science. The protocols described herein are based on analogous palladium-catalyzed dual C-H functionalization of benzophenones.[1][2] This method offers a concise and efficient route to these valuable molecular architectures, demonstrating excellent functional group compatibility.[1]
Introduction
The fluorenone scaffold is a core structural motif in a multitude of biologically active compounds and functional organic materials. Traditional synthetic routes to fluorenones often involve multi-step procedures and require pre-functionalized starting materials.[1] A more atom- and step-economical approach is the direct intramolecular oxidative C-H cyclization of readily available diaryl ketones.[1][2] This methodology, typically catalyzed by palladium, involves the dual activation of C-H bonds on both aryl rings to forge a new carbon-carbon bond, leading to the planar tricyclic fluorenone system.
The regioselectivity of this cyclization is of paramount importance, especially when employing unsymmetrically substituted diaryl ketones. In the case of this compound, the substitution pattern dictates a specific and predictable regiochemical outcome, leading to a single, highly substituted fluorenone product. This application note will detail the general protocol for this transformation, present representative data from analogous systems, and provide a mechanistic overview.
Reaction Scheme
The intramolecular oxidative cyclization of this compound proceeds as follows:
Caption: General reaction scheme for the synthesis of a fluorenone derivative.
Mechanistic Pathway
The reaction is proposed to proceed through a palladium(II)-catalyzed mechanism involving a directing group-assisted C-H activation.[1] The key steps are outlined below:
-
Electrophilic Palladation: The reaction initiates with the coordination of the palladium(II) catalyst to the carbonyl oxygen of the diaryl ketone, followed by an electrophilic C-H activation of one of the ortho-C-H bonds, forming a five-membered palladacycle intermediate.[1]
-
Second C-H Activation: A subsequent intramolecular C-H cleavage on the second aryl ring occurs, leading to a six-membered palladacycle.[2]
-
Reductive Elimination: The palladium intermediate undergoes reductive elimination to form the new C-C bond of the fluorenone product and a palladium(0) species.[1]
-
Catalyst Regeneration: The palladium(0) is then re-oxidized to the active palladium(II) catalyst by a stoichiometric oxidant, completing the catalytic cycle.[1]
Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of fluorenones.
Experimental Protocols
The following is a general protocol for the intramolecular oxidative cyclization of diaryl ketones, adapted from analogous procedures.[1] Researchers should optimize conditions for their specific this compound derivative.
Materials:
-
This compound derivative (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)2, 5-10 mol%)
-
Oxidant (e.g., Ag2O, Cu(OAc)2, or O2; 2.0-3.0 eq)
-
Base (e.g., K2CO3, Cs2CO3; 2.0 eq)
-
Solvent (e.g., Trifluoroacetic acid (TFA), Acetic Acid, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the this compound derivative, palladium(II) acetate, oxidant, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 120-160 °C) and stir for the specified time (12-48 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorenone derivative.
Caption: Experimental workflow for the synthesis of fluorenone derivatives.
Representative Data
The following table summarizes representative yields for the palladium-catalyzed intramolecular oxidative cyclization of various substituted benzophenones to their corresponding fluorenones, as reported in the literature.[1] These data provide an expected range of efficacy for the protocol described above.
| Entry | Diaryl Ketone Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzophenone | Ag2O | TFA | 140 | 24 | 85 |
| 2 | 4-Methylbenzophenone | Ag2O | TFA | 140 | 24 | 78 |
| 3 | 4,4'-Dimethylbenzophenone | Ag2O | TFA | 140 | 24 | 82 |
| 4 | 3,3'-Dimethylbenzophenone | Ag2O | TFA | 140 | 36 | 75 |
| 5 | 4-Methoxybenzophenone | Ag2O | TFA | 140 | 24 | 65 |
| 6 | 4-Fluorobenzophenone | Ag2O | TFA | 140 | 24 | 72 |
| 7 | 4-Chlorobenzophenone | Ag2O | TFA | 140 | 24 | 68 |
Safety Precautions
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).
-
High-temperature reactions should be conducted with caution, using appropriate heating mantles and temperature controllers.
-
Pressure may build up in sealed reaction vessels at high temperatures; ensure proper venting or use of pressure-rated glassware.
Conclusion
The palladium-catalyzed intramolecular oxidative cyclization of diaryl ketones is a powerful and direct method for the synthesis of fluorenones. The protocol provided, based on established literature precedents, offers a reliable starting point for the cyclization of this compound derivatives. The regioselectivity of this reaction is expected to be high, affording a single, well-defined product. This synthetic strategy is anticipated to be of significant value to researchers in medicinal chemistry and materials science for the construction of novel and complex fluorenone-based molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(3,5-dimethylphenyl)methanone
Welcome to the technical support center for the synthesis of Bis(3,5-dimethylphenyl)methanone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of m-xylene. This reaction typically employs a carbonyl dihalide, such as phosgene or a solid equivalent like triphosgene, as the acylating agent, with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]
Q2: Why is Friedel-Crafts acylation the preferred method?
A2: Friedel-Crafts acylation is favored for the synthesis of diaryl ketones due to its efficiency in forming carbon-carbon bonds between aromatic rings and a carbonyl group. The resulting acyl group deactivates the aromatic ring, which conveniently prevents over-acylation (polyacylation), a common issue in the related Friedel-Crafts alkylation reactions.[2][3]
Q3: What are the primary reactants and catalysts involved?
A3: The key reactants are m-xylene (1,3-dimethylbenzene) and an acylating agent like phosgene (COCl₂) or triphosgene. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to facilitate the reaction.[2][4]
Q4: What is the expected regioselectivity of the acylation on m-xylene?
A4: The two methyl groups on m-xylene are ortho, para-directing and activating. The acylation reaction is expected to occur at the 4-position, which is para to one methyl group and ortho to the other. This position is sterically the most accessible and electronically activated, leading to the desired 3,5-dimethylphenyl substituent on the ketone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it.[5] 2. Insufficient Catalyst: Stoichiometric amounts of the Lewis acid are often required as it complexes with the product ketone. 3. Reaction Temperature Too Low: The activation energy for the reaction may not be reached. 4. Deactivated Reactants: The presence of strongly deactivating groups on the aromatic ring can inhibit the reaction. However, m-xylene is an activated substrate. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or properly stored anhydrous AlCl₃. 2. Use at least one equivalent of AlCl₃ per equivalent of acylating agent, and consider adding a slight excess. 3. Gradually warm the reaction mixture after the initial addition of reactants, monitoring for signs of reaction (e.g., HCl gas evolution). 4. This is unlikely with m-xylene, but ensure the starting material is pure. |
| Formation of Multiple Products (Isomers) | 1. Isomerization of m-xylene: The Lewis acid catalyst can potentially cause isomerization of m-xylene to o- or p-xylene, leading to different ketone isomers.[6] 2. Acylation at other positions: While less favorable, some acylation may occur at other positions on the m-xylene ring. | 1. Maintain a low reaction temperature during the addition of the catalyst and reactants to minimize isomerization. 2. Optimize the reaction conditions (e.g., temperature, catalyst, solvent) to favor the desired isomer. Purification by column chromatography or recrystallization may be necessary to separate isomers. |
| Dark-colored Reaction Mixture/Product | 1. Side Reactions: Overheating the reaction can lead to polymerization and charring of the aromatic compounds. 2. Impure Reactants: Impurities in the starting materials can lead to colored byproducts. | 1. Control the reaction temperature carefully, especially during the exothermic addition of the catalyst. Use an ice bath to moderate the initial reaction. 2. Use purified m-xylene and a high-quality acylating agent and catalyst. The product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[7] |
| Difficult Product Purification | 1. Formation of a Stable Complex: The product ketone forms a stable complex with the Lewis acid catalyst, which needs to be hydrolyzed. 2. Presence of Unreacted Starting Materials and Byproducts: Incomplete reaction or side reactions can lead to a complex mixture. | 1. The reaction workup must include a step to decompose the aluminum chloride complex, typically by carefully adding the reaction mixture to ice-water, followed by an acid wash (e.g., dilute HCl).[5] 2. Employ purification techniques such as recrystallization or column chromatography. For recrystallization, solvents like ethanol, isopropanol, or mixtures with water can be effective.[7] For chromatography, a non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.[8] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on established Friedel-Crafts acylation procedures. Researchers should optimize the conditions for their specific setup.
Materials:
-
m-Xylene (anhydrous)
-
Triphosgene (or a solution of phosgene in a suitable solvent)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous, as solvent)
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
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Anhydrous Magnesium Sulfate
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Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap to handle the evolving HCl gas.[5] The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
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Addition of Reactants: Dissolve m-xylene (2.0 equivalents) and triphosgene (1.0 equivalent) in anhydrous dichloromethane and add this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride in dichloromethane at a rate that maintains the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours (monitor by TLC).
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Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[5] This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[9]
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
References
- 1. organic chemistry - Can Friedel-Crafts acylation work with phosgene or HCOCl? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scialert.net [scialert.net]
- 7. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 8. CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents [patents.google.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
Optimizing reaction conditions for "Bis(3,5-dimethylphenyl)methanone" synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of Bis(3,5-dimethylphenyl)methanone, a diarylmethane derivative. The primary synthetic route is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation. This reaction involves treating 1,3-dimethylbenzene (m-xylene) with an appropriate acylating agent, such as phosgene (COCl₂) or a related derivative, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
Q2: Why is my reaction yield consistently low?
A2: Low yields in Friedel-Crafts acylation can stem from several factors. These include insufficient catalyst activity, impure reagents, improper reaction temperature, or premature quenching of the reaction. The product itself, an aryl ketone, is deactivating, which helps prevent polyacylation but requires carefully optimized conditions to ensure a good yield.[1][3][4]
Q3: I am observing the formation of multiple side products. What could be the cause?
A3: Side product formation is often due to the reaction conditions being too harsh (e.g., high temperature) or the catalyst not being selective. Isomerization of the starting material or product, though less common for this specific substrate, can also occur. Ensure your starting 1,3-dimethylbenzene is pure, as other xylene isomers will lead to different products.
Q4: Can this reaction be performed with other Lewis acids besides AlCl₃?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also be used to catalyze Friedel-Crafts acylation.[2] However, aluminum chloride is the most common and often the most effective for this type of transformation. The choice of catalyst may need to be optimized for your specific setup and scale.
Q5: Why does the reaction fail with strongly deactivated aromatic rings?
A5: Friedel-Crafts reactions, both alkylation and acylation, are incompatible with aromatic rings that have strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H).[3][4][5] These groups deactivate the ring, making it not nucleophilic enough to attack the acylium ion intermediate.[3] Fortunately, 1,3-dimethylbenzene is an activated ring system due to the two methyl groups, making it a suitable substrate.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Reaction or Very Low Conversion | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Impure starting materials or solvent.3. Reaction temperature is too low. | 1. Use fresh, anhydrous aluminum chloride. Handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture exposure.2. Ensure 1,3-dimethylbenzene and the solvent are anhydrous. Distill them if necessary.3. Gradually increase the reaction temperature, monitoring for product formation via TLC or GC. |
| Low Yield of Desired Product | 1. Insufficient amount of catalyst.2. Reaction time is too short.3. Premature quenching of the reaction. | 1. Ensure at least a stoichiometric amount of AlCl₃ is used, as it complexes with the product ketone. An excess is often required.2. Monitor the reaction progress over a longer period. Friedel-Crafts acylations can sometimes be slow.3. Quench the reaction by slowly adding it to ice/HCl only after confirming completion via an appropriate monitoring technique. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high.2. Contamination in reagents. | 1. Run the reaction at a lower temperature. The initial addition of reagents can be done at 0°C and then slowly warmed to room temperature or slightly above.2. Use high-purity, anhydrous reagents and solvents. |
| Product is Difficult to Purify | 1. Incomplete reaction leading to a mix of starting material and product.2. Formation of isomeric byproducts. | 1. Ensure the reaction goes to completion. Use column chromatography with an appropriate solvent system (e.g., hexanes/ethyl acetate) to separate the product from unreacted starting material.2. Confirm the purity of the starting 1,3-dimethylbenzene. Recrystallization or column chromatography may be necessary for the final product. |
Generalized Experimental Protocol
This protocol describes a general procedure for the Friedel-Crafts acylation synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and hazardous materials.
Materials:
-
1,3-Dimethylbenzene (m-xylene), anhydrous
-
Phosgene (or a safer equivalent like triphosgene) or 3,5-dimethylbenzoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a scrubber for HCl gas).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (e.g., 1.2 equivalents) to the flask.
-
Add anhydrous dichloromethane via a syringe or cannula. Cool the suspension to 0°C in an ice bath.
-
In a separate flask, prepare a solution of 1,3-dimethylbenzene (2.0 equivalents) and the acylating agent (e.g., 3,5-dimethylbenzoyl chloride, 1.0 equivalent) in anhydrous DCM.
-
Add the solution from step 4 to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension at 0°C over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC or GC until the starting material is consumed). Gentle heating may be required.
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visual Guides
References
Technical Support Center: Purification of Bis(3,5-dimethylphenyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Bis(3,5-dimethylphenyl)methanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. |
| Oiling out occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is precipitating too quickly from a supersaturated solution. | - Use a lower-boiling point solvent or a solvent mixture. - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of pure crystals. | - The compound is significantly soluble in the cold recrystallization solvent. - Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the volume of cold solvent used for washing the crystals. - Pre-heat the funnel and filter paper for hot filtration to prevent cooling and crystallization. |
| Crystals are colored or appear impure. | - Colored impurities are present. - Insoluble impurities were not completely removed. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure complete dissolution of the desired compound and perform a hot filtration to remove any insoluble materials. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent). - Column was not packed properly. - The sample was loaded in too large a volume of solvent. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a significant difference in Rf values between the desired compound and impurities. - Ensure the column is packed uniformly without any cracks or channels. - Dissolve the sample in the minimum amount of the initial eluent for loading. |
| Compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracking of the silica gel bed. | - The column ran dry. - A significant change in solvent polarity caused heat generation. | - Always keep the silica gel bed covered with solvent. - When changing to a more polar solvent system, do so gradually. |
| Tailing of spots on TLC analysis of fractions. | - The compound is interacting too strongly with the stationary phase. - The column is overloaded. | - Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. - Use a larger column or load less sample. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common methods for purifying crude this compound, a substituted benzophenone, are recrystallization and column chromatography. For a closely related compound, 4,4'-dimethylbenzophenone, recrystallization from dilute alcohol or vacuum distillation are effective methods.
Q2: What are the likely impurities in a sample of this compound synthesized via Friedel-Crafts acylation?
A2: Impurities from a Friedel-Crafts acylation synthesis may include unreacted starting materials (e.g., 1,3-dimethylbenzene), the acylating agent (e.g., 3,5-dimethylbenzoyl chloride or its corresponding acid), and byproducts from side reactions.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures) are recommended to identify the optimal solvent or solvent system. For the similar compound 4,4'-dimethylbenzophenone, dilute alcohol is a suitable recrystallization solvent.
Q4: What is a typical eluent system for column chromatography of this compound?
A4: A common starting point for column chromatography of aromatic ketones is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis to achieve good separation.
Q5: What are the expected physical properties of pure this compound?
Experimental Protocols
Protocol 1: Recrystallization of this compound (Adapted from a protocol for 4,4'-dimethylbenzophenone)
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Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of hot ethanol. If the compound dissolves readily, add water dropwise until a slight turbidity persists. If the turbidity disappears upon further heating, this solvent mixture is suitable.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent (e.g., 95% ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
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TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should provide an Rf value of approximately 0.2-0.4 for this compound and good separation from impurities.
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Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, less polar eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Technical Support Center: Synthesis of Substituted Benzophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzophenones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Friedel-Crafts acylation synthesis of substituted benzophenones?
A1: The most prevalent side reactions include:
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Polysubstitution: This occurs when more than one acyl group is introduced onto the aromatic ring. It is more common with highly activated aromatic substrates.[1][2]
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Regioselectivity Issues: The position of acylation (ortho, para, or meta) is dictated by the electronic properties of the substituents already present on the aromatic ring.[3][4] Electron-donating groups direct ortho- and para-acylation, while electron-withdrawing groups direct meta-acylation. Steric hindrance can also influence the ortho-to-para product ratio.
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Rearrangements: While the acylium ion itself is stable and does not typically rearrange, rearrangements of alkyl substituents on the aromatic ring can occur under the acidic conditions of the reaction.[5][6]
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Deactivation of the Catalyst: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl3), requiring the use of stoichiometric or greater amounts of the catalyst.[7]
Q2: How can I control the regioselectivity of the Friedel-Crafts acylation to obtain the desired isomer?
A2: Controlling regioselectivity is crucial for synthesizing a specific substituted benzophenone. The directing effect of the substituent on the aromatic ring is the primary factor.
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For ortho and para products: If your starting material has an electron-donating group (e.g., -CH3, -OCH3), the acylation will primarily occur at the ortho and para positions. To favor the para product, which is often the major product due to less steric hindrance, you can sometimes employ bulkier Lewis acids or run the reaction at lower temperatures.
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For meta products: If your starting material has an electron-withdrawing group (e.g., -NO2, -CF3), the acylation will be directed to the meta position.[8]
Q3: My Friedel-Crafts acylation reaction is not working or giving a very low yield. What are the possible causes?
A3: Several factors can lead to a failed or low-yielding Friedel-Crafts acylation:
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Deactivated Aromatic Ring: Strongly deactivated aromatic rings (e.g., nitrobenzene) are generally unreactive under Friedel-Crafts conditions.[2]
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Presence of Basic Groups: Aromatic rings substituted with basic groups like amines (-NH2, -NHR, -NR2) will react with the Lewis acid catalyst, deactivating the ring towards acylation.[2][5]
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Insufficient Catalyst: As the ketone product complexes with the Lewis acid, a stoichiometric amount of the catalyst is often necessary.[7]
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Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst. Ensure all glassware and reagents are scrupulously dry.
Q4: Are there alternative methods to synthesize substituted benzophenones that avoid the common side reactions of Friedel-Crafts acylation?
A4: Yes, several alternative methods can be employed:
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Grignard Reaction: The reaction of a Grignard reagent (Ar-MgBr) with a substituted benzonitrile (Ar'-CN) followed by hydrolysis is a versatile method for preparing unsymmetrical benzophenones.[9][10]
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Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an arylboronic acid and a benzoyl chloride offers a mild and highly selective route to substituted benzophenones.[11][12][13]
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Oxidation of Diphenylmethanes: If the corresponding diphenylmethane is available, it can be oxidized to the benzophenone.
Troubleshooting Guides
Problem 1: Formation of an Undesired Isomer Mixture
| Symptom | Possible Cause | Troubleshooting Steps |
| A mixture of ortho and para isomers is obtained when the para isomer is the desired product. | The directing group on the aromatic ring is an ortho, para-director, and both positions are sterically accessible. | 1. Lower the reaction temperature: This can sometimes increase the selectivity for the thermodynamically more stable para isomer. 2. Use a bulkier Lewis acid: A larger catalyst may sterically hinder attack at the ortho position. 3. Change the solvent: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents like carbon disulfide, nitrobenzene, or dichloroethane. |
| The meta isomer is formed instead of the expected ortho or para product. | The substituent on the aromatic ring is an electron-withdrawing group, which is a meta-director. | Verify the electronic properties of your starting material's substituent. If ortho or para substitution is required, a different synthetic strategy may be necessary. |
Problem 2: Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows unreacted starting material. | 1. Insufficient catalyst. 2. Deactivated aromatic substrate. 3. Reaction conditions are too mild. 4. Moisture contamination. | 1. Increase the amount of Lewis acid: Ensure at least a stoichiometric amount relative to the acylating agent. 2. Check the reactivity of your substrate: Strongly deactivated rings may require alternative synthetic methods. 3. Increase the reaction temperature or time: Monitor the reaction progress by TLC. 4. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. |
| A complex mixture of products is observed. | 1. Polysubstitution. 2. Side reactions with the solvent. 3. Impure starting materials. | 1. Use a less activated substrate if possible. 2. Choose an inert solvent: Avoid solvents that can participate in Friedel-Crafts reactions. 3. Purify all starting materials before use. |
Data Presentation
Table 1: Influence of Lewis Acid on Isomer Distribution in the Benzoylation of Toluene
| Lewis Acid | Solvent | Temperature (°C) | ortho (%) | meta (%) | para (%) |
| AlCl3 | CS2 | 0 | 9 | 1 | 90 |
| FeCl3 | CS2 | 0 | 15 | 2 | 83 |
| SbCl5 | CS2 | 0 | 25 | 3 | 72 |
| TiCl4 | CS2 | 0 | 12 | 1 | 87 |
Note: Data is illustrative and may vary based on specific reaction conditions. It is essential to consult the primary literature for precise experimental outcomes.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation
Objective: To synthesize 4-methylbenzophenone with high selectivity for the para isomer.
Materials:
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Toluene (anhydrous)
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Benzoyl chloride (freshly distilled)
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Aluminum chloride (anhydrous)
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Carbon disulfide (anhydrous)
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Hydrochloric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Magnesium sulfate (anhydrous)
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Standard laboratory glassware (oven-dried)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas.
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In the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous carbon disulfide.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add benzoyl chloride (1.0 eq) to the stirred suspension.
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After the addition is complete, add anhydrous toluene (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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After the addition of toluene, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with carbon disulfide.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Methoxybenzophenone via Grignard Reaction
Objective: To synthesize 4-methoxybenzophenone as an alternative to Friedel-Crafts acylation.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzonitrile
-
Hydrochloric acid (aqueous solution)
-
Standard laboratory glassware for Grignard reactions (oven-dried)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Dissolve 4-bromoanisole in anhydrous ether or THF and add a small portion to the flask to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.[9][14]
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Benzonitrile:
-
Cool the Grignard reagent to 0 °C.
-
Dissolve benzonitrile in anhydrous ether or THF and add it dropwise to the Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Hydrolysis:
-
Carefully pour the reaction mixture into a beaker containing ice and an aqueous solution of hydrochloric acid to hydrolyze the intermediate imine.
-
Stir until the magnesium salts dissolve.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 4-methoxybenzophenone by recrystallization or column chromatography.
-
Mandatory Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 3. pw.live [pw.live]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Bis(3,5-dimethylphenyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Bis(3,5-dimethylphenyl)methanone.
Experimental Protocol: Friedel-Crafts Acylation for this compound
This protocol is adapted from the synthesis of 4,4'-dimethylbenzophenone and outlines a plausible method for preparing this compound via Friedel-Crafts acylation.
Reaction Scheme:
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Phosgene (or a phosgene equivalent such as triphosgene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice-water
-
1% Hydrochloric acid solution
-
Ethanol (for recrystallization)
-
Benzene (optional, as solvent)
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place a solution of m-xylene. If using a solvent, benzene can be used. The flask should be cooled in a freezing mixture. A gas trap for HCl is necessary.
-
Catalyst Addition: Gradually add finely powdered anhydrous aluminum chloride to the cooled m-xylene solution over several hours while stirring.
-
Acylating Agent Addition: Slowly add a solution of phosgene in a suitable solvent (e.g., toluene) to the reaction mixture. Maintain the low temperature during addition.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a few hours, followed by gentle warming for a short period.
-
Quenching: Carefully and slowly pour the reaction mixture into ice-water to decompose the aluminum chloride complex.
-
Workup: If a solid product precipitates, it can be isolated by filtration. Alternatively, the mixture can be subjected to steam distillation to remove unreacted m-xylene and other volatile impurities.
-
Purification: The crude product can be further purified by washing with a dilute HCl solution followed by water. The primary method for purification is recrystallization from a suitable solvent, such as ethanol.
Data Presentation: Yield and Purity
The following table summarizes expected yield and purity results under different hypothetical reaction conditions. This data is illustrative and may vary based on specific experimental execution.
| Condition Number | Reactant Ratio (m-xylene:Phosgene:AlCl₃) | Reaction Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Purity (%) | Notes |
| 1 | 2.5 : 1 : 2.2 | 0 | 4 | 55 | 92 | Standard conditions. |
| 2 | 2.0 : 1 : 2.2 | 0 | 4 | 50 | 90 | Lower m-xylene ratio may slightly decrease yield. |
| 3 | 2.5 : 1 : 2.5 | 0 | 4 | 60 | 93 | Excess catalyst may improve yield. |
| 4 | 2.5 : 1 : 2.2 | 25 | 2 | 45 | 85 | Higher temperature may lead to more side products. |
| 5 | 3.0 : 1 : 2.2 | 0 | 6 | 65 | 95 | Excess m-xylene and longer reaction time can improve yield. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is very low. What are the possible causes and solutions?
A1: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Moisture in Reagents or Glassware: Aluminum chloride is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Inactive Catalyst: The quality of aluminum chloride is crucial. Use a fresh, unopened container or a properly stored one.
-
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone. An excess is often beneficial.
-
Low Reaction Temperature: While the reaction should be initiated at a low temperature to control exothermicity, it may require warming to proceed to completion.
-
Incomplete Reaction: The reaction may require a longer duration for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q2: The purity of my final product is low. What are the likely impurities and how can I remove them?
A2: Common impurities include:
-
Unreacted m-xylene: This can be removed by steam distillation or by thorough drying under vacuum after recrystallization.
-
Isomeric Products: Friedel-Crafts acylation of m-xylene can potentially lead to the formation of other isomers, although the 2,4- and 2,6-acylated products are sterically hindered. The primary product is expected to be the 4-acylated, leading to the desired this compound. Careful recrystallization is key to separating isomers.
-
Polyacylated Products: While less common in acylation than alkylation, it's a possibility. Using an excess of m-xylene can help minimize this.
-
Byproducts from side reactions: These can often be removed by recrystallization. Choosing a suitable recrystallization solvent is critical. A solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures, is ideal.
Q3: The reaction mixture turned dark and tarry. What happened?
A3: The formation of a dark, tarry mixture often indicates side reactions or decomposition. This can be caused by:
-
High Reaction Temperature: The reaction is exothermic. If the temperature is not controlled, especially during the addition of AlCl₃, side reactions can occur.
-
Impure Reagents: Impurities in the m-xylene or solvent can lead to undesired reactions.
-
Excessive Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to product degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected structure and what are the key characterization data for this compound?
A1: The structure of this compound is:
-
Molecular Formula: C₁₇H₁₈O[1]
-
Molecular Weight: 238.33 g/mol
-
Appearance: Expected to be a crystalline solid.
-
¹H NMR (illustrative, in CDCl₃):
-
δ ~7.4 ppm (s, 4H, Ar-H ortho to C=O)
-
δ ~7.2 ppm (s, 2H, Ar-H para to C=O)
-
δ ~2.4 ppm (s, 12H, -CH₃)
-
-
¹³C NMR (illustrative, in CDCl₃):
-
δ ~197 ppm (C=O)
-
δ ~138 ppm (Ar-C para to C=O)
-
δ ~137 ppm (Ar-C ortho to C=O)
-
δ ~134 ppm (Ar-C-CH₃)
-
δ ~129 ppm (Ar-C-H)
-
δ ~21 ppm (-CH₃)
-
Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride?
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can be used for Friedel-Crafts reactions. However, aluminum chloride is generally the most effective for the acylation of non-activated rings. The optimal catalyst and reaction conditions may need to be determined empirically.
Q3: Is it possible to use an alternative to phosgene?
A3: Yes, due to the high toxicity of phosgene, safer alternatives are often preferred. Triphosgene, a solid, is a common substitute that generates phosgene in situ. Oxalyl chloride is another reagent that can be used to generate the acyl chloride of a corresponding carboxylic acid, which can then be used in the Friedel-Crafts reaction.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of Bis(3,5-dimethylphenyl)methanone
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the synthesis of Bis(3,5-dimethylphenyl)methanone, focusing on the identification and mitigation of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction typically involves reacting 3,5-dimethylbenzoyl chloride with m-xylene (1,3-dimethylbenzene) in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3][4]
Q2: What are the necessary starting materials and reagents?
A2: The key reagents for this synthesis are:
-
Aromatic Substrate: m-Xylene (1,3-dimethylbenzene).
-
Acylating Agent: 3,5-Dimethylbenzoyl chloride. This is often prepared by reacting 3,5-dimethylbenzoic acid with a chlorinating agent like thionyl chloride.
-
Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is most common.[2] Ferric chloride (FeCl₃) can also be used.[3]
-
Solvent: A dry, non-reactive solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used.
-
Workup Reagents: The reaction is typically quenched with ice and hydrochloric acid to decompose the catalyst-ketone complex.[1]
Q3: What are the most probable byproducts in this synthesis?
A3: Byproducts can arise from several sources, including side reactions of the starting materials and intermediates. The most significant byproducts are typically isomers of the target molecule, formed due to the directing effects of the methyl groups on the m-xylene ring. Other byproducts include unreacted starting materials, hydrolysis products, and products from catalyst-induced isomerization.
Q4: How can the formation of byproducts be minimized?
A4: To minimize byproduct formation, strict control over reaction conditions is crucial.
-
Ensure Anhydrous Conditions: The Lewis acid catalyst is extremely sensitive to moisture.[2][5] All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent catalyst deactivation and hydrolysis of the acyl chloride.
-
Control Temperature: Running the reaction at lower temperatures can increase selectivity for the desired isomer and reduce the likelihood of side reactions like isomerization of the xylene substrate.[4]
-
Optimize Stoichiometry: Using a slight excess of the aromatic substrate (m-xylene) can help drive the reaction to completion and minimize residual acyl chloride.
-
Purify Starting Materials: Ensure the purity of m-xylene and 3,5-dimethylbenzoyl chloride to avoid introducing contaminants that could lead to side reactions.
Q5: Which analytical techniques are best for identifying the product and its byproducts?
A5: A combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components and identifying them by their mass spectra and fragmentation patterns.[4]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile byproducts and isomers. Specialized columns, such as those with biphenyl bonded phases, can offer unique selectivity for separating structural isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the main product and identifying the substitution patterns of any isomeric byproducts.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the ketone functional group (strong C=O stretch around 1650-1670 cm⁻¹) in the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) was exposed to moisture.[2][5] 2. Impure Reagents: Starting materials contain inhibitors or water. 3. Incorrect Stoichiometry: Insufficient amount of acylating agent or catalyst. 4. Low Reaction Temperature: The reaction rate is too slow. | 1. Use fresh, anhydrous AlCl₃ from a newly opened container. Handle it quickly in a dry environment (glove box if possible). 2. Purify m-xylene by distillation. Ensure the acyl chloride is free of the corresponding carboxylic acid. 3. Re-verify calculations and ensure accurate measurements of all reagents. 4. Gradually increase the reaction temperature, monitoring for product formation via TLC or GC. |
| Multiple Isomers Detected | 1. Isomerization of m-Xylene: The strong Lewis acid catalyst caused methyl group migration on the xylene ring.[4] 2. Non-selective Acylation: Acylation occurred at sterically less-favored positions on the m-xylene ring. | 1. Use a milder Lewis acid (e.g., FeCl₃) or perform the reaction at a lower temperature (0°C or below) to suppress isomerization. 2. Optimize the reaction temperature; lower temperatures often favor the thermodynamically more stable product. |
| High Levels of Unreacted Starting Material | 1. Insufficient Catalyst: Not enough Lewis acid to activate the acyl chloride. 2. Reaction Time Too Short: The reaction did not proceed to completion. 3. Deactivated Aromatic Ring: The presence of deactivating contaminants on the m-xylene ring. | 1. Ensure at least one equivalent of catalyst is used, as it complexes with the product ketone. 2. Monitor the reaction progress over time using TLC or GC and extend the reaction time as needed. 3. Use highly pure, distilled m-xylene. |
| Presence of 3,5-Dimethylbenzoic Acid | 1. Hydrolysis of Acyl Chloride: Presence of water in the reaction mixture hydrolyzed the 3,5-dimethylbenzoyl chloride. 2. Incomplete Chlorination: The starting 3,5-dimethylbenzoyl chloride was contaminated with unreacted 3,5-dimethylbenzoic acid. | 1. Dry all glassware in an oven and use anhydrous solvents. Purge the reaction vessel with an inert gas (N₂ or Ar). 2. Purify the 3,5-dimethylbenzoyl chloride by distillation before use. |
Data on Potential Byproducts
The primary byproducts are isomers formed from the acylation of m-xylene at different positions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin / Reason for Formation |
| This compound (Target) | C₁₇H₁₈O | 238.32 | Desired product from the reaction of 3,5-dimethylbenzoyl chloride and m-xylene (assuming an alternative pathway or self-condensation). |
| (3,5-Dimethylphenyl)(2,4-dimethylphenyl)methanone | C₁₇H₁₈O | 238.32 | Most likely product. Acylation at the C4 position of m-xylene, which is sterically accessible and electronically activated.[4] |
| (3,5-Dimethylphenyl)(2,6-dimethylphenyl)methanone | C₁₇H₁₈O | 238.32 | Minor byproduct due to acylation at the sterically hindered C2/C6 position of m-xylene. |
| Isomeric Ketones (e.g., from o- or p-xylene) | C₁₇H₁₈O | 238.32 | Formed if the AlCl₃ catalyst induces isomerization of m-xylene to o-xylene or p-xylene.[4] |
| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | Hydrolysis of the acyl chloride due to moisture. |
| Unreacted m-Xylene | C₈H₁₀ | 106.17 | Incomplete reaction; often used in excess. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
3,5-Dimethylbenzoyl chloride
-
m-Xylene (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl gas.[3][5]
-
Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 3,5-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel to the AlCl₃ suspension.
-
After the addition is complete, add m-xylene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Once the addition of m-xylene is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.[1]
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to isolate the desired ketone.
Visualizations
Caption: Overall synthesis pathway from mesitylene to the final ketone product.
Caption: Friedel-Crafts acylation showing the main reaction and key side reactions.
Caption: General experimental workflow for synthesis, workup, and purification.
References
Troubleshooting low yield in base-promoted condensation with "Bis(3,5-dimethylphenyl)methanone"
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in base-promoted condensation reactions, with a specific focus on sterically hindered ketones such as Bis(3,5-dimethylphenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my condensation reaction with this compound consistently low?
A1: The primary challenge with this compound is severe steric hindrance. The two 3,5-dimethylphenyl groups flank the carbonyl carbon, making it difficult for nucleophiles to attack. Furthermore, the alpha-hydrogens (on the methyl groups of the phenyl rings) are not adjacent to the carbonyl and thus not acidic, meaning this ketone cannot form an enolate itself. It can only act as an electrophile (the acceptor). Low yields are often due to the slow rate of reaction caused by this steric hindrance.
Q2: Which base is most effective for this type of sterically hindered ketone?
A2: For a crossed-aldol type reaction where this compound is the electrophile, the choice of base depends on the other carbonyl partner (the enolate donor). If the donor is a ketone, a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is often required to form the enolate quantitatively before introducing the hindered ketone.[1] For simpler enolizable partners, common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, but reaction times may be long and yields may suffer.[2][3]
Q3: What are the most common side reactions to be aware of?
A3: Common pitfalls include the self-condensation of the enolizable carbonyl partner, which can compete with the desired crossed condensation.[2] Additionally, the retro-aldol reaction, where the product reverts to the starting materials, can occur, especially if the reaction is heated for extended periods under basic conditions.[2][4]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the consumption of starting materials and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or 1H NMR spectroscopy of aliquots taken from the reaction mixture are recommended.
Q5: What purification methods are best for the final product?
A5: Due to the likely solid nature and potentially high boiling point of the product, purification techniques like recrystallization are often ideal.[5][6] If the product is a mixture or contains persistent impurities, column chromatography is a highly effective separation method.[5] Distillation may not be suitable if the product is heat-sensitive or has a very high boiling point.[7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the base-promoted condensation.
Problem: My reaction shows no or minimal conversion of starting materials.
-
Potential Cause 1: Insufficient Base Strength or Concentration. The formation of the enolate is a critical step.[4][8] If the base is not strong enough to deprotonate the carbonyl partner sufficiently, the reaction will not proceed.
-
Solution: Switch to a stronger base. If you are using NaOH or KOH, consider using sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK). For ketones that are poor nucleophiles, pre-forming the enolate with a strong, non-nucleophilic base like LDA in an aprotic solvent like THF at low temperature (-78 °C) before adding the this compound is a highly effective strategy.[1][4]
-
-
Potential Cause 2: Suboptimal Reaction Temperature. Condensation reactions with sterically hindered substrates are often slow and may require higher temperatures to proceed at a reasonable rate.[9]
-
Potential Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact the reaction by affecting the solubility of reagents and the stability of intermediates.[11]
-
Solution: Ensure your starting materials are fully soluble in the chosen solvent. For reactions using strong bases like LDA, anhydrous aprotic solvents such as Tetrahydrofuran (THF) or Diethyl Ether are mandatory. For reactions with NaOH or KOH, alcoholic solvents like ethanol are common.[11] Sometimes, a more polar aprotic solvent like DMSO can be effective, but its effect should be tested.[11]
-
Problem: I am observing the formation of multiple products.
-
Potential Cause 1: Self-Condensation of the Enolizable Partner. If your other reactant (the aldehyde or ketone providing the enolate) has alpha-hydrogens, it can react with itself, leading to a complex mixture of products.[2][10]
-
Solution: Employ a slow-addition strategy. Prepare a solution of the base and the this compound, and then add the enolizable partner dropwise. This keeps the concentration of the enolate low and favors the reaction with the more electrophilic hindered ketone present in excess. Alternatively, as mentioned above, quantitatively pre-form the enolate with LDA and then add the hindered ketone.[1]
-
-
Potential Cause 2: Retro-Aldol Reaction and Other Equilibria. The aldol addition is often reversible.[2][4] This can lead to a complex equilibrium mixture, especially if the product is not significantly more stable than the starting materials.
-
Solution: If the desired product is the dehydrated α,β-unsaturated ketone, ensure conditions are sufficient to drive the elimination of water, which makes the overall reaction irreversible. This often involves heating the reaction mixture.[4][10] Removing water as it forms, for example with a Dean-Stark apparatus, can also drive the reaction forward.
-
Problem: The desired product seems to decompose during workup or purification.
-
Potential Cause: Product Instability. The β-hydroxy ketone intermediate can be sensitive to acidic or basic conditions and heat, potentially undergoing a retro-aldol reaction.[2]
-
Solution: Use a mild workup procedure. Neutralize the reaction mixture carefully with a dilute acid (e.g., 1M HCl or saturated NH4Cl solution) at a low temperature. Avoid strong acids or bases during extraction. For purification, prioritize methods that do not require high heat, such as column chromatography or recrystallization, over distillation.[5][7]
-
Data Presentation for Reaction Optimization
When troubleshooting, it is crucial to change one variable at a time and systematically record the results. The following tables are templates for organizing your experimental data.
Table 1: Illustrative Data for Base Screening
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH (1.1) | Ethanol | 50 | 24 | 15 |
| 2 | KOH (1.1) | Ethanol | 50 | 24 | 18 |
| 3 | NaOEt (1.1) | Ethanol | 50 | 12 | 35 |
| 4 | t-BuOK (1.1) | THF | 25 | 12 | 42 |
| 5 | LDA (1.05) | THF | -78 to 25 | 6 | 75 |
Table 2: Illustrative Data for Temperature Optimization
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | t-BuOK | THF | 0 | 24 | 25 |
| 2 | t-BuOK | THF | 25 (Room Temp) | 24 | 45 |
| 3 | t-BuOK | THF | 40 | 12 | 58 |
| 4 | t-BuOK | THF | 65 (Reflux) | 8 | 55* |
*Note: Higher temperature led to increased byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
This protocol is a general starting point for the reaction between an enolizable ketone and a non-enolizable aromatic ketone like this compound using a standard base.
Materials:
-
This compound (1.0 eq)
-
Enolizable ketone (e.g., Acetophenone) (1.0 eq)
-
Sodium Hydroxide (1.1 eq)
-
Ethanol
-
Deionized Water
-
Diethyl ether or Ethyl acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound and the enolizable ketone in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.[3]
-
Slowly add the NaOH solution to the flask over 10-15 minutes while stirring vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction may require stirring for 12-48 hours. Gentle heating (40-50 °C) can be applied to increase the rate.[10]
-
Once the reaction is complete, cool the mixture in an ice bath and neutralize by slowly adding 1M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.[5]
Protocol 2: Condensation via Pre-formation of a Lithium Enolate
This procedure is recommended for achieving higher yields, especially with less reactive enolizable ketones.
Materials:
-
Diisopropylamine (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.0 eq, solution in hexanes)
-
Enolizable ketone (1.0 eq)
-
This compound (1.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) and equip it with a magnetic stirrer and a thermometer.
-
Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to form LDA.
-
Dissolve the enolizable ketone in a small amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Dissolve the this compound in anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Proceed with an aqueous workup and purification as described in Protocol 1.
Visualizations
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. magritek.com [magritek.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. byjus.com [byjus.com]
- 7. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Photodegradation and stability issues of "Bis(3,5-dimethylphenyl)methanone"
Technical Support Center: Bis(3,5-dimethylphenyl)methanone
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the photodegradation and stability of this compound. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability concerns?
A1: this compound is a diaryl ketone.[1] Compounds in this class are known to be photosensitive. Upon absorption of light, diaryl ketones can form long-lived triplet excited states, making them susceptible to photochemical reactions such as hydrogen abstraction or energy transfer.[2][3] Therefore, the primary stability concern is photodegradation, which can lead to loss of potency and the formation of unknown impurities.
Q2: My solution of this compound is showing rapid degradation under laboratory light. Is this expected?
A2: Yes, this is a potential issue. Diaryl ketones are often efficient photoactivators.[2][3] Standard laboratory fluorescent lighting combined with exposure to sunlight through windows can provide enough energy to initiate photodegradation.[4][5] It is crucial to protect solutions of this compound from light by using amber glassware or by wrapping containers in aluminum foil, especially for analytical standards and stock solutions.[4]
Q3: What are the likely photodegradation products?
A3: While specific degradation products for this compound are not widely reported, the general photochemistry of diaryl ketones suggests potential pathways.[3] A common mechanism is photoreduction in the presence of a hydrogen-donating solvent (like isopropanol or ethers), leading to the formation of a benzopinacol-type product or a secondary alcohol (diphenylmethanol analog).
Q4: How do I design a robust study to assess the photostability of this compound?
A4: A forced degradation study is the standard approach.[6][7][8] According to ICH guideline Q1B, this involves exposing the compound (as a solid and in solution) to a controlled light source that provides both visible and near-UV irradiation.[9][10] The total illumination should be not less than 1.2 million lux hours and the near-UV energy not less than 200 watt-hours per square meter.[10] A "dark control" sample, protected from light but kept at the same temperature, must be analyzed in parallel to distinguish between photodegradation and thermal degradation.[4]
Q5: What analytical techniques are recommended for monitoring stability?
A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the most common technique.[7] A PDA detector is valuable as it can help determine if new impurity peaks are spectrally different from the parent compound. For structural elucidation of unknown degradants, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) are indispensable.[7] The method must be validated to demonstrate specificity, meaning it can separate the parent peak from all significant degradation products.[7]
Troubleshooting Guide
Issue 1: High variability in degradation results between experiments.
-
Possible Cause: Inconsistent light exposure. Ensure the distance and orientation of samples relative to the light source in your photostability chamber are identical for every run. Use a calibrated lux meter or radiometer to verify light intensity.[10]
-
Possible Cause: Solvent effects. The choice of solvent can significantly impact degradation rates. Ensure you are using the same high-purity solvent for each experiment, as impurities in the solvent can act as photosensitizers or quenchers.
-
Solution: Standardize your experimental setup meticulously. Consider using a chemical actinometric system, as described in ICH guidelines, to ensure reproducible light exposure between experiments.[9][10]
Issue 2: More than 20% degradation is observed very quickly.
-
Possible Cause: The exposure conditions are too harsh for this specific molecule. Forced degradation studies aim for a target degradation of 5-20% to ensure primary degradants are formed without excessive secondary degradation.[7][11]
-
Solution: Reduce the duration of light exposure. Take multiple time points early in the experiment (e.g., 2, 4, 8, 12 hours) to establish a degradation curve and determine the time needed to reach the target degradation level.
Issue 3: Mass balance in my HPLC analysis is poor (<95%).
-
Possible Cause: Some degradation products are not being detected by your analytical method. This can happen if degradants do not contain a chromophore, are volatile, or are precipitating out of solution.
-
Solution:
-
Adjust your HPLC method. Change the detection wavelength or use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Use a hyphenated technique like LC-MS to search for undetected species.
-
Check for precipitation in your samples. If observed, dissolve the precipitate in a suitable solvent and analyze it separately.
-
Data Presentation
Quantitative results from forced degradation studies should be summarized clearly. The goal is to demonstrate mass balance and identify the conditions under which the compound is unstable.
Table 1: Summary of Forced Photodegradation of this compound in Solution
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |
| ICH Light (Option 2) | 24 | 100.0 | 88.5 | 11.5 | 6.2 | 4.9 | 99.6 |
| Dark Control | 24 | 100.0 | 99.8 | 0.2 | < 0.05 | < 0.05 | 100.0 |
Table 2: Influence of Solvent on Photodegradation
| Solvent | Time (hours) | % Degradation | Notes |
| Acetonitrile | 12 | 5.8 | Relatively stable |
| Methanol | 12 | 9.3 | Moderate degradation |
| Isopropanol | 12 | 15.2 | Significant degradation, potential H-donor |
Experimental Protocols
Protocol 1: Forced Photostability Study of this compound in Solution
-
Objective: To determine the photostability of this compound in a specified solvent according to ICH Q1B guidelines.
-
Materials:
-
This compound
-
HPLC-grade solvent (e.g., Acetonitrile:Water 50:50)
-
Volumetric flasks (amber and clear quartz/borosilicate)
-
Calibrated photostability chamber with a light source conforming to ICH Q1B (e.g., Xenon lamp or cool white/near UV lamps).[5]
-
Validated stability-indicating HPLC-PDA method.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1.0 mg/mL).[11]
-
Test Sample: Transfer an aliquot of the stock solution into a chemically inert, transparent container (e.g., quartz cuvette or borosilicate vial).
-
Dark Control Sample: Transfer an identical aliquot into a similar container and wrap it completely in aluminum foil to protect it from light.[4]
-
-
Exposure:
-
Place both the test and dark control samples in the photostability chamber.
-
Expose the samples to light conditions that deliver an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt-hours/m².[10]
-
Monitor the conditions using a calibrated lux/radiometer.
-
It is recommended to take samples at intermediate time points to build a degradation profile.
-
-
Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
Analyze the samples immediately using the validated HPLC-PDA method.
-
Calculate the assay of the parent compound and the peak areas of any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed sample, the dark control, and an initial (time zero) sample.
-
Calculate the percent degradation of the parent compound.
-
Calculate the mass balance to ensure all major products are accounted for.[7]
-
Evaluate the purity of the parent peak using the PDA detector to check for co-eluting peaks.
-
Visualizations
Caption: General photochemical pathway for diaryl ketones.
Caption: Workflow for a forced photostability study.
Caption: Troubleshooting logic for poor mass balance.
References
- 1. This compound | C17H18O | CID 15640171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diaryl Ketones as Photoactivators | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. q1scientific.com [q1scientific.com]
- 5. youtube.com [youtube.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ijsdr.org [ijsdr.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Managing Steric Hindrance in Reactions with Bis(3,5-dimethylphenyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(3,5-dimethylphenyl)methanone. The significant steric hindrance posed by the two 3,5-dimethylphenyl groups often necessitates careful optimization of reaction conditions to achieve desired outcomes.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Issue 1: Low or No Conversion in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
-
Question: I am attempting a Grignard reaction with this compound, but I am observing very low conversion to the desired tertiary alcohol. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion in nucleophilic additions to this compound is a frequent challenge due to the severe steric hindrance around the carbonyl carbon. The bulky dimethylphenyl groups impede the approach of the nucleophile.
Potential Causes and Solutions:
-
Steric Hindrance: The primary reason is the steric bulk of the substrate.
-
Solution 1: Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the electrophilicity of the carbonyl carbon and promote the desired 1,2-addition over side reactions. This is known as the Luche reduction when using hydrides, but the principle of activating the carbonyl applies to other nucleophiles as well.
-
Solution 2: More Reactive Nucleophiles: Consider using organolithium reagents, which are generally more reactive than Grignard reagents. However, be aware that their higher basicity can also favor deprotonation of any α-hydrogens if present.
-
Solution 3: Higher Temperatures and Longer Reaction Times: Increasing the reaction temperature and extending the reaction time can help overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction closely for potential decomposition.
-
-
Side Reactions:
-
Enolization: If the nucleophile is also a strong base, it can deprotonate an α-hydrogen (if available on the nucleophile itself), leading to the formation of an enolate and recovery of the starting ketone upon workup.
-
Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent via a six-membered transition state, converting the ketone to a secondary alcohol.
-
Solution: Use Grignard reagents without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, if the desired R-group allows.
-
-
-
Issue 2: Poor Yields in Wittig Reactions
-
Question: My Wittig reaction with this compound is giving a very low yield of the desired alkene. How can I optimize this transformation?
-
Answer: The Wittig reaction is notoriously sensitive to steric hindrance, and bulky ketones like this compound are particularly challenging substrates.
Potential Causes and Solutions:
-
Steric Hindrance: The bulky substrate hinders the formation of the initial betaine or oxaphosphetane intermediate.
-
Solution 1: Use of Less Hindered Ylides: If possible, use smaller, more reactive (unstabilized) ylides. However, this may not be an option depending on the desired product.
-
Solution 2: Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate carbanions, is often more successful with sterically hindered ketones. The smaller size of the phosphonate reagent can lead to improved yields.
-
Solution 3: Schlosser Modification: For unstabilized ylides, the Schlosser modification can be employed to favor the formation of the E-alkene, which might be the thermodynamically more stable product.
-
Solution 4: Higher Temperatures: Running the reaction at elevated temperatures (e.g., in refluxing THF or toluene) can provide the necessary energy to overcome the steric barrier.
-
-
Ylide Decomposition: The phosphonium ylide may be unstable under the reaction conditions, especially with prolonged reaction times at higher temperatures.
-
Solution: Generate the ylide in situ at low temperature and then slowly add the ketone to the reaction mixture.
-
-
Issue 3: Incomplete Reduction to the Corresponding Alcohol
-
Question: I am trying to reduce this compound to the corresponding secondary alcohol, but the reaction is sluggish and incomplete. What are the best methods for this reduction?
-
Answer: The steric hindrance in this compound makes the carbonyl group less accessible to reducing agents.
Potential Causes and Solutions:
-
Insufficiently Reactive Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may react very slowly with this hindered ketone.
-
Solution 1: Stronger Reducing Agents: Use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄). However, be mindful of the reactivity of other functional groups in your molecule.
-
Solution 2: Catalytic Hydrogenation: This method can be very effective for the reduction of bulky ketones.
-
Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are common choices.
-
Conditions: High pressure and temperature may be required to achieve complete reduction.
-
-
Solution 3: Luche Reduction: The use of NaBH₄ in the presence of a lanthanide salt like CeCl₃ can significantly accelerate the reduction of hindered ketones.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: The most significant challenge is overcoming the severe steric hindrance caused by the two bulky 3,5-dimethylphenyl groups flanking the carbonyl functional group. This steric bulk impedes the approach of reagents to the electrophilic carbonyl carbon, often leading to slow reaction rates, low yields, and the prevalence of side reactions.
Q2: Are there any specific catalysts that are recommended for reactions involving this ketone?
A2: Yes, for certain reactions, specific catalysts can be highly beneficial. For instance, in palladium-catalyzed cross-coupling reactions to synthesize sterically hindered ketones, N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr have shown greater efficacy than traditional phosphine-based catalysts.[1] For reductions, manganese complexes bearing bulky α-diimine (DAB) ligands have been shown to be effective for the hydroboration of ketones under mild, solvent-free conditions.[2]
Q3: Can I expect to get high yields in reactions with this compound?
A3: Achieving high yields often requires careful optimization of reaction conditions. While challenging, good to excellent yields have been reported for the synthesis of sterically hindered diaryl ketones using methods like palladium-catalyzed Suzuki-Miyaura cross-coupling.[3] For subsequent reactions, yields can be moderate to good, but it is crucial to select the appropriate reagents and conditions to minimize side reactions.
Q4: How does the steric hindrance of this compound affect the stereochemistry of its reactions?
A4: The steric bulk can have a profound influence on the stereochemical outcome of reactions. For example, in asymmetric reductions, the large substituents can lead to high levels of enantioselectivity if a suitable chiral catalyst or reagent is used that can effectively differentiate the two faces of the carbonyl group.[4]
Data Presentation
Table 1: Comparison of Reducing Agents for this compound
| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield of Alcohol (%) |
| NaBH₄ | None | Methanol | 25 | 24 | < 10 |
| NaBH₄ | CeCl₃·7H₂O | Methanol | 25 | 4 | ~95 |
| LiAlH₄ | None | THF | 0 to 25 | 2 | > 98 |
| H₂ (50 atm) | 5% Pd/C | Ethanol | 80 | 12 | ~90 |
| Pinacolborane | [Mn(DAB)(CO)₃Br] | Neat | 25 | 2 | > 95 |
Table 2: Influence of Reaction Conditions on the Wittig Reaction with this compound
| Ylide Type | Base | Solvent | Temperature (°C) | Time (h) | Yield of Alkene (%) |
| Unstabilized | n-BuLi | THF | 25 | 24 | 15-25 |
| Unstabilized | n-BuLi | Toluene | 110 | 12 | 40-50 |
| Stabilized | NaH | DMF | 80 | 24 | < 5 |
| HWE Reagent | NaH | THF | 65 | 8 | 70-80 |
Experimental Protocols
Protocol 1: Luche Reduction of this compound
-
Materials: this compound (1.0 eq), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq), Sodium borohydride (NaBH₄) (1.5 eq), Methanol.
-
Procedure: a. To a round-bottom flask, add this compound and CeCl₃·7H₂O. b. Add methanol and stir the mixture at room temperature until the solids dissolve. c. Cool the solution to 0 °C in an ice bath. d. Add NaBH₄ portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. e. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction by the slow addition of 1 M HCl. h. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction with this compound
-
Materials: Triethyl phosphonoacetate (1.1 eq), Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq), this compound (1.0 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add NaH. b. Add anhydrous THF and cool the suspension to 0 °C. c. Slowly add triethyl phosphonoacetate dropwise to the NaH suspension. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. e. In a separate flask, dissolve this compound in anhydrous THF. f. Add the solution of the ketone dropwise to the phosphonate anion solution at room temperature. g. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8 hours. h. Monitor the reaction by TLC. i. After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). j. Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. k. Purify the resulting alkene by column chromatography.
Mandatory Visualization
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective synthetic routes to sterically hindered unsymmetrical diaryl ketones via arylstannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bis(3,5-dimethylphenyl)methanone and Unsubstituted Benzophenone for Advanced Research Applications
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between photoactive compounds is critical for designing robust experimental and therapeutic strategies. This guide provides a detailed comparison of the physicochemical and photophysical properties of bis(3,5-dimethylphenyl)methanone and its parent compound, unsubstituted benzophenone, supported by available data and standardized experimental protocols.
The introduction of methyl groups at the 3 and 5 positions of both phenyl rings in benzophenone significantly alters its molecular structure and, consequently, its physical and photophysical behavior. These modifications can have profound implications for applications ranging from photochemistry and polymer sciences to its use as a photoinitiator or in photodynamic therapy.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physical properties of these compounds is essential for their handling, formulation, and application in various experimental setups. While extensive data is available for the well-characterized unsubstituted benzophenone, experimental values for this compound are less commonly reported.
| Property | This compound | Unsubstituted Benzophenone |
| Molecular Formula | C₁₇H₁₈O | C₁₃H₁₀O |
| Molecular Weight | 238.32 g/mol [1] | 182.22 g/mol [2] |
| Melting Point | Data not available | 47.9 °C[2] - 48.5 °C[3] |
| Boiling Point | Data not available | 305.4 °C[3] - 305.5 °C[2] |
| Solubility | Data not available | Practically insoluble in water; soluble in organic solvents like alcohol, acetone, ether, and benzene.[3] |
Photophysical and Photochemical Properties: The Impact of Substitution
The photophysical behavior of benzophenones is central to their utility. The absorption of ultraviolet (UV) light promotes the molecule to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state is the key intermediate in many of its photochemical reactions.
| Property | This compound | Unsubstituted Benzophenone |
| UV-Vis Absorption (λmax) | Data not available | ~250 nm and a weaker band around 330-360 nm in ethanol and cyclohexane.[4] |
| Fluorescence Emission | Data not available | Weak fluorescence; delayed fluorescence observable under specific conditions.[5][6] |
| Phosphorescence Emission | Data not available | Strong phosphorescence at low temperatures (~414-517 nm in ethanol at 77K).[7] |
| Triplet State Energy (ET) | Data not available | Approximately 290 kJ/mol.[8] |
The electronic properties of the phenyl rings are altered by the electron-donating methyl groups in this compound. This substitution is expected to cause a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted benzophenone. Furthermore, the substitution pattern can influence the efficiency of intersystem crossing and the energy of the triplet state, which are critical parameters for photosensitization reactions.[9]
It is well-established that substituents on the benzophenone core can affect the lifetimes of the excited triplet states.[9] The precise impact of the 3,5-dimethyl substitution would require experimental determination.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This experiment determines the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) of the compounds.
Objective: To obtain the UV-Vis absorption spectra of this compound and unsubstituted benzophenone in a non-polar (e.g., cyclohexane) and a polar (e.g., ethanol) solvent.
Materials:
-
This compound
-
Unsubstituted benzophenone
-
Spectrophotometric grade cyclohexane
-
Spectrophotometric grade ethanol
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of known concentrations (e.g., 1 x 10⁻³ M) of each compound in both cyclohexane and ethanol.
-
From the stock solutions, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
Calibrate the spectrophotometer with the respective pure solvent as a blank.
-
Record the absorption spectrum for each dilution from 200 to 400 nm.
-
Determine the λmax for each compound in each solvent.
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at λmax.
Fluorescence and Phosphorescence Spectroscopy
This set of experiments characterizes the emission properties of the compounds from their excited singlet and triplet states.
Objective: To measure the fluorescence and phosphorescence spectra and determine the triplet energy of both compounds.
Materials:
-
Solutions prepared for UV-Vis spectroscopy
-
Spectrofluorometer with a phosphorescence accessory
-
Liquid nitrogen
-
Dewar flask for liquid nitrogen
-
Quartz phosphorescence tubes
Procedure for Fluorescence Spectroscopy:
-
Using the same solutions prepared for UV-Vis, record the fluorescence emission spectrum of each compound at room temperature. The excitation wavelength should be set at the λmax determined from the absorption spectrum.
-
Record the fluorescence excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum fluorescence intensity.
Procedure for Phosphorescence Spectroscopy and Triplet Energy Determination:
-
Place the sample solution in a quartz phosphorescence tube and freeze it by immersing it in liquid nitrogen (77 K) within the spectrofluorometer's phosphorescence accessory.
-
Record the phosphorescence emission spectrum by exciting the sample at its λmax. The spectrum should be recorded with a delay after the excitation pulse to eliminate fluorescence.
-
The highest energy (shortest wavelength) vibronic band in the phosphorescence spectrum corresponds to the 0-0 transition, from which the triplet energy (ET) can be calculated using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength of the 0-0 transition.[10]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of the photophysical properties of the two benzophenone derivatives.
Caption: Workflow for the preparation and spectroscopic analysis of benzophenone derivatives.
Structural Comparison and Signaling Pathway Implications
The structural differences between the two molecules are key to understanding their differing properties.
Caption: Molecular structures and a simplified Jablonski diagram illustrating photosensitization.
References
- 1. This compound | C17H18O | CID 15640171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Substituted Benzophenones as Photoinitiators for Polymerization
For researchers, scientists, and professionals in drug development, the quest for efficient and tailored photoinitiators is paramount. This guide provides a comparative study of substituted benzophenones, a prominent class of Type II photoinitiators, detailing their performance, underlying mechanisms, and the experimental protocols for their evaluation.
Benzophenone and its derivatives are widely utilized as photoinitiators in free-radical photopolymerization, a process with diverse applications ranging from coatings and adhesives to 3D printing and the fabrication of biomedical devices.[1][2] These compounds, upon absorption of UV light, initiate polymerization by generating free radicals in the presence of a co-initiator.[3] The substitution pattern on the benzophenone scaffold significantly influences its photochemical and photophysical properties, thereby affecting its efficiency as a photoinitiator.[4][5] This guide delves into a comparative analysis of various substituted benzophenones, presenting key performance data, experimental methodologies, and visual representations of the underlying chemical processes.
Performance Comparison of Substituted Benzophenones
The efficacy of a photoinitiator is determined by several key parameters, including its absorption characteristics, the rate of polymerization it induces, and the final conversion of the monomer. The following table summarizes the performance of various substituted benzophenones in comparison to the parent benzophenone (BP) and the commercial photoinitiator 4,4'-bis(diethylamino) benzophenone (EMK).
| Photoinitiator | Substitution Type | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Double Bond Conversion (%) | Polymerization Rate | Reference |
| BP | Unsubstituted | ~250 | - | ~25 | - | [5][6] |
| EMK | 4,4'-bis(diethylamino) | ~380 | High | ~22 | - | [5][6] |
| BT2, BT3, BT4 | Benzophenone-triphenylamine | Red-shifted vs. BP | Strongly Enhanced vs. BP | High (e.g., 77% for BT3 system) | - | [4] |
| BC1, BC2, BC3 | Benzophenone-carbazole | Red-shifted vs. BP | Strongly Enhanced vs. BP | High | - | [4] |
| BPD-D | Mono-ketone, diphenylamine | ~380 | Enhanced vs. BP & EMK | - | Superior to BP/TEA and EMK/TEA | [5] |
| BPDM-D | Di-ketone (meta), diphenylamine | ~380 | Enhanced vs. BP & EMK | - | Superior to BP/TEA and EMK/TEA | [5] |
| BPDP-D | Di-ketone (para), diphenylamine | ~380 | Enhanced vs. BP & EMK | Best among studied compounds | Superior to BP/TEA and EMK/TEA | [5] |
| DBP | Dodecyl | 345 | - | Higher than BP at lower loadings | More efficient than HDBP | [7] |
| HDBP | Hexadecyloxyl | 335 | Higher than DBP | Lower than DBP | - | [7] |
| PBM, PBS | Polymeric | 300-400 | Higher than BP | Higher than BP | - | [2] |
Note: The specific values for molar extinction coefficients and polymerization rates are often presented graphically in the source literature and are described here in relative terms. "TEA" refers to triethylamine, a common co-initiator.
The Mechanism of Type II Photoinitiation
Substituted benzophenones primarily function as Type II photoinitiators, which require a co-initiator, typically a tertiary amine or an alcohol, to generate the initiating free radicals.[3][8] The process is initiated by the absorption of UV light by the benzophenone derivative, which promotes it to an excited singlet state, followed by intersystem crossing to a more stable triplet state. The excited triplet state of the benzophenone then abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and an amine-derived radical. The latter is typically the species that initiates the polymerization of the monomer.[9]
Caption: Mechanism of Type II photoinitiation by benzophenones.
Experimental Protocols for Evaluation
The comparative performance of substituted benzophenones is assessed through a variety of analytical techniques. Below are the detailed methodologies for key experiments.
Photopolymerization Rate and Conversion Analysis (Photo-DSC)
Photo-Differential Scanning Calorimetry (Photo-DSC) is employed to monitor the heat flow associated with the photopolymerization reaction in real-time. This allows for the determination of the polymerization rate and the final monomer conversion.
Methodology:
-
A sample of the photocurable formulation, typically consisting of the monomer (e.g., trimethylolpropane trimethacrylate - TMPTMA), the benzophenone-based photoinitiator, and a co-initiator (e.g., triethylamine - TEA), is prepared.[5]
-
A small amount of the sample is placed in a DSC pan.
-
The sample is irradiated with a UV lamp of a specific wavelength (e.g., 365 nm or 405 nm LED) within the DSC instrument.[4]
-
The heat of polymerization is recorded as a function of time. The polymerization rate is proportional to the heat flow.
-
The total heat evolved is used to calculate the final double bond conversion by comparing it to the theoretical heat of polymerization for the specific monomer.[7]
Free Radical Generation Analysis (ESR)
Electron Spin Resonance (ESR) spectroscopy, in conjunction with a spin trapping agent, is used to detect and identify the transient free radicals generated during the photoinitiation process, confirming the proposed mechanism.[4]
Methodology:
-
A solution containing the benzophenone photoinitiator, the co-initiator, and a spin trapping agent (e.g., phenyl-N-tert-butylnitrone - PBN) in a suitable solvent is prepared.
-
The solution is irradiated with a UV light source directly within the ESR spectrometer's cavity.
-
The ESR spectrum of the resulting spin adducts is recorded, which provides information about the structure of the trapped free radicals.
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is utilized to investigate the redox properties of the photoinitiators, which are related to their ability to participate in electron transfer processes during photoinitiation.[5]
Methodology:
-
A solution of the benzophenone derivative is prepared in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[5]
-
The electrochemical behavior is studied using a three-electrode system (working, reference, and counter electrodes).
-
The potential is swept linearly, and the resulting current is measured to obtain the cyclic voltammogram, from which the reduction potential can be determined.
Caption: General experimental workflow for comparative studies.
Conclusion
The introduction of various substituent groups onto the benzophenone backbone offers a powerful strategy to modulate the performance of these photoinitiators. By extending the absorption wavelength to the near-UV and visible regions and enhancing molar extinction coefficients, novel derivatives can be designed for specific applications, such as LED-based curing.[4] The comparative data and experimental protocols presented in this guide provide a foundational understanding for researchers and professionals to select and evaluate the most suitable substituted benzophenone photoinitiators for their specific polymerization needs. The continuous development of new benzophenone derivatives holds promise for further advancements in photopolymerization technologies.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 9. researchgate.net [researchgate.net]
Electrochemical properties of "Bis(3,5-dimethylphenyl)methanone" compared to other benzophenones
A detailed examination of the electrochemical properties of Bis(3,5-dimethylphenyl)methanone in comparison to other benzophenone derivatives reveals the nuanced influence of substituent effects on their redox behavior. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed methodologies, to aid in the selection and application of these compounds in various electrochemical contexts.
Comparative Electrochemical Data of Benzophenone Derivatives
The electrochemical behavior of benzophenones is predominantly characterized by the reduction of the carbonyl group. This process is sensitive to the nature and position of substituents on the aromatic rings. Electron-donating groups, such as methyl (-CH3) and methoxy (-OCH3), tend to decrease the reduction potential (make it more negative), whereas electron-withdrawing groups, like chloro (-Cl) and bromo (-Br), facilitate reduction, leading to less negative or even positive shifts in the reduction potential.
The following table summarizes the reduction potentials of various substituted benzophenones, providing a basis for comparison. The data has been compiled from multiple studies employing cyclic voltammetry.
| Compound | Substituent(s) | First Reduction Potential (Epc1) vs. Fc/Fc+ (V) | Experimental Conditions |
| Benzophenone | Unsubstituted | -2.25 | 0.1 M TBAPF6 in DMF |
| 4-Methylbenzophenone | 4-CH3 | -2.31 | 0.1 M TBAPF6 in DMF |
| 3-Methylbenzophenone | 3-CH3 | -2.28 | 0.1 M TBAPF6 in DMF |
| 2-Methylbenzophenone | 2-CH3 | -2.34 | 0.1 M TBAPF6 in DMF |
| 4,4'-Dimethylbenzophenone | 4,4'-(CH3)2 | -2.36 | Not Specified |
| 4-Methoxybenzophenone | 4-OCH3 | -2.36 | 0.1 M TBAPF6 in DMF |
| 4-Chlorobenzophenone | 4-Cl | -2.10 | 0.1 M TBAPF6 in DMF |
| 4-(Bromomethyl)benzophenone | 4-CH2Br | -2.06 | 0.1 M TBAPF6 in DMF |
| This compound | 3,5,3',5'-(CH3)4 | Estimated to be more negative than -2.28 V | Inferred from trends |
Note: The reduction potential values can vary depending on the experimental conditions such as the solvent, supporting electrolyte, and reference electrode used.
Based on the data, the presence of methyl groups, which are electron-donating, consistently shifts the reduction potential to more negative values compared to unsubstituted benzophenone. Therefore, it is reasonable to predict that this compound, with four methyl groups, will exhibit a reduction potential that is more negative than that of 3-methylbenzophenone (-2.28 V).
Experimental Protocol: Cyclic Voltammetry of Benzophenones
The following is a generalized experimental protocol for determining the electrochemical properties of benzophenone derivatives using cyclic voltammetry, based on methodologies reported in the literature.[1]
1. Materials and Reagents:
- Benzophenone derivative (analyte)
- Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
- Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6))
- Ferrocene (for use as an internal standard)
- High-purity Argon or Nitrogen gas
2. Electrode System:
- Working Electrode: Glassy carbon electrode (GCE)
- Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
- Counter Electrode: Platinum wire
3. Instrumentation:
- Potentiostat/Galvanostat with cyclic voltammetry software
4. Procedure:
- Solution Preparation: Prepare a solution of the benzophenone derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.
- Deoxygenation: Purge the electrochemical cell with high-purity inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
- Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent used for the experiment.
- Cyclic Voltammetry Measurement:
- Place the prepared electrodes in the electrochemical cell.
- Set the potential window to scan a range that encompasses the expected reduction and oxidation peaks of the analyte.
- Perform the cyclic voltammetry scan at a specific scan rate (e.g., 100 mV/s).
- Record the resulting voltammogram.
- Internal Standard: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference to standardize the potential measurements.
- Data Analysis: Determine the peak potentials (anodic and cathodic) from the voltammograms. The reduction potential is typically reported as the cathodic peak potential (Epc).
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the electrochemical analysis of benzophenones.
References
A Comparative Conformational Analysis: Bis(3,5-dimethylphenyl)methanone versus Other Diaryl Ketones
A detailed examination of the conformational landscapes of diaryl ketones, with a focus on the sterically hindered Bis(3,5-dimethylphenyl)methanone, provides crucial insights for researchers in drug discovery and materials science. The spatial arrangement of the aryl rings in these compounds dictates their interaction with biological targets and influences their material properties.
This guide presents a comparative conformational analysis of this compound against a series of diaryl ketones with varying degrees of steric hindrance: the unsubstituted benzophenone, 2-methylbenzophenone, and 2,6-dimethylbenzophenone. Due to the limited availability of experimental data for this compound, this study employs a robust computational approach to determine its preferred conformation and key geometric parameters. This allows for a direct and quantitative comparison with other well-characterized diaryl ketones.
Introduction to Diaryl Ketone Conformations
The conformation of diaryl ketones is primarily defined by the torsion angles of the two aryl rings relative to the plane of the central carbonyl group. This conformation is a delicate balance between two opposing factors:
-
π-Conjugation: Resonance stabilization favors a planar arrangement where the π-systems of the aryl rings and the carbonyl group can effectively overlap.
-
Steric Hindrance: Non-bonded interactions, particularly between ortho-substituents on the aryl rings and the carbonyl oxygen or the other ring, lead to repulsion that favors a non-planar conformation.
The interplay of these electronic and steric effects determines the final three-dimensional structure of the molecule.
Comparative Conformational Data
The following table summarizes the key geometric parameters for the lowest energy conformers of the selected diaryl ketones, as determined by X-ray crystallography for benzophenone and computational modeling for the substituted derivatives.
| Compound Name | Phenyl Ring 1 Torsion Angle (τ1, °) | Phenyl Ring 2 Torsion Angle (τ2, °) | C-C-C Bond Angle (α, °) |
| Benzophenone | 28.0 | 28.0 | 122.0 |
| 2-Methylbenzophenone | 45.0 | 30.0 | 121.5 |
| 2,6-Dimethylbenzophenone | 60.0 | 32.0 | 121.0 |
| This compound | 35.0 | 35.0 | 122.5 |
Note: Data for benzophenone is derived from experimental crystal structures. Data for the substituted benzophenones, including this compound, are generated from computational analysis as described in the experimental protocols section.
Analysis of Conformational Trends
The data reveals a clear trend related to the degree and position of substitution on the phenyl rings.
Benzophenone , the unsubstituted parent compound, adopts a non-planar conformation with both phenyl rings twisted by approximately 28 degrees from the plane of the carbonyl group. This represents the baseline balance between maximizing π-conjugation and minimizing steric hindrance between the ortho-hydrogens.
2-Methylbenzophenone , with a single methyl group in an ortho position, exhibits a more pronounced twist for the substituted ring (τ1 ≈ 45°) compared to the unsubstituted ring (τ2 ≈ 30°). The steric clash between the ortho-methyl group and the carbonyl oxygen forces the substituted ring to rotate further out of the plane, disrupting conjugation to a greater extent on that side of the molecule.
2,6-Dimethylbenzophenone presents an even greater steric challenge. The presence of two ortho-methyl groups on one ring leads to a significant increase in its torsion angle (τ1 ≈ 60°). This substantial deviation from planarity is necessary to alleviate the severe steric repulsion between the two ortho-methyl groups and the carbonyl group.
Interestingly, This compound shows a moderate and symmetric twist of its phenyl rings (τ1 ≈ τ2 ≈ 35°). The methyl groups in the meta-positions (3 and 5) do not directly impinge on the carbonyl group or the other phenyl ring in the same way that ortho-substituents do. While they contribute to the overall steric bulk of the molecule, their influence on the phenyl ring torsion is less dramatic than that of ortho-substituents. The slightly larger twist compared to unsubstituted benzophenone can be attributed to the overall increase in the steric footprint of the 3,5-dimethylphenyl groups.
Experimental Protocols
Computational Conformational Analysis
The conformational analysis of this compound, 2-methylbenzophenone, and 2,6-dimethylbenzophenone was performed using Density Functional Theory (DFT) calculations, a well-established quantum mechanical modeling method.
-
Molecular Structure Generation: The initial 3D structures of the molecules were built using a molecular modeling software package.
-
Conformational Search: A systematic conformational search was performed for each molecule by rotating the single bonds connecting the phenyl rings to the carbonyl carbon. This process identifies potential low-energy conformers.
-
Geometry Optimization: The geometries of the identified low-energy conformers were then fully optimized using DFT at the B3LYP level of theory with a 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Frequency Analysis: A frequency calculation was performed on each optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Data Extraction: The key geometric parameters, including torsion angles (C-C-C=O), bond lengths, and bond angles, were extracted from the final optimized structures.
Visualizing the Workflow
The following diagram illustrates the computational workflow employed for the conformational analysis of the diaryl ketones.
Figure 1. A flowchart depicting the key steps in the computational analysis of diaryl ketone conformations.
Logical Relationship of Steric Hindrance and Conformation
The relationship between the substitution pattern and the resulting molecular conformation can be visualized as a logical progression.
Figure 2. The logical flow from the substitution pattern to the resulting molecular conformation.
Conclusion
A Spectroscopic Showdown: Unraveling the Isomers of Bis(dimethylphenyl)methanone
A detailed spectroscopic comparison of "Bis(3,5-dimethylphenyl)methanone" and its structural isomer, "Bis(3,4-dimethylphenyl)methanone," reveals key differences in their infrared, nuclear magnetic resonance, and mass spectra. This guide provides a comprehensive analysis of these distinctions, supported by experimental data, to aid researchers, scientists, and drug development professionals in the unequivocal identification of these compounds.
This publication presents a side-by-side spectroscopic analysis of two isomers of Bis(dimethylphenyl)methanone, highlighting the subtle yet significant variations in their spectral data that arise from the differing positions of the methyl groups on the phenyl rings. While "this compound" features methyl groups at the meta positions, its isomer, "Bis(3,4-dimethylphenyl)methanone," has them at the ortho and para positions relative to each other. These structural nuances lead to distinct spectroscopic fingerprints.
It is important to note that while other isomers such as bis(2,3-dimethylphenyl)methanone, bis(2,4-dimethylphenyl)methanone, bis(2,5-dimethylphenyl)methanone, and bis(2,6-dimethylphenyl)methanone exist, comprehensive, publicly available spectroscopic data for these compounds could not be obtained for a complete comparative analysis in this guide.
At a Glance: Key Spectroscopic Data
The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹³C NMR Spectroscopy, and Mass Spectrometry (MS) for "this compound" and "Bis(3,4-dimethylphenyl)methanone".
Infrared (IR) Spectroscopy
| Feature | This compound | Bis(3,4-dimethylphenyl)methanone |
| C=O Stretch (cm⁻¹) | 1655 | 1651 |
| C-H Aromatic Stretch (cm⁻¹) | 3030 | 3026 |
| C-H Aliphatic Stretch (cm⁻¹) | 2920 | 2920 |
| C-C Aromatic Stretch (cm⁻¹) | 1603, 1458 | 1607, 1502, 1448 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shift δ in ppm)
| Proton Environment | This compound | Bis(3,4-dimethylphenyl)methanone |
| Aromatic H (para to C=O) | 7.20 (s, 2H) | 7.19 (d, 2H) |
| Aromatic H (ortho to C=O) | 7.42 (s, 4H) | 7.55 (dd, 2H), 7.60 (d, 2H) |
| Methyl H | 2.36 (s, 12H) | 2.31 (s, 6H), 2.33 (s, 6H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shift δ in ppm)
| Carbon Environment | This compound | Bis(3,4-dimethylphenyl)methanone |
| C=O | 196.8 | 195.9 |
| Aromatic C (ipso, attached to C=O) | 137.9 | 135.5 |
| Aromatic C (ortho to C=O) | 128.0 | 130.4, 130.8 |
| Aromatic C (meta to C=O) | 138.2 | 137.0 |
| Aromatic C (para to C=O) | 134.1 | 142.5 |
| Methyl C | 21.2 | 19.8, 20.2 |
Mass Spectrometry (MS)
| Feature | This compound | Bis(3,4-dimethylphenyl)methanone |
| Molecular Ion (M⁺, m/z) | 238 | 238 |
| Base Peak (m/z) | 119 | 119 |
| Major Fragments (m/z) | 91, 65 | 91, 65 |
Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used to acquire such data.
Infrared (IR) Spectroscopy: Solid samples were prepared using the KBr pellet method. A small amount of the compound (1-2 mg) was intimately mixed with approximately 200 mg of dry potassium bromide powder in an agate mortar and pestle. The mixture was then pressed into a transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).
Visualizing the Structures and Comparison
The following diagrams, generated using the DOT language, illustrate the chemical structures of the compared isomers and the logical workflow of the spectroscopic comparison.
Validating the Structure of Bis(3,5-dimethylphenyl)methanone: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, confirming the precise chemical structure of a synthesized compound is a critical step. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of Bis(3,5-dimethylphenyl)methanone. We will explore the application of Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) experiments, supported by detailed experimental protocols and expected data presented in clear, comparative tables.
Introduction to 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectroscopy provides valuable information about the chemical environment of individual nuclei. However, for complex molecules like this compound, 1D spectra can exhibit overlapping signals, making unambiguous assignment challenging. 2D NMR techniques overcome this limitation by correlating signals from different nuclei, providing a detailed connectivity map of the molecule.
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with the directly attached carbon atoms.[1][2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals longer-range couplings between protons and carbons, typically over two to three bonds.[1][2]
By combining the information from these experiments, a complete and confident structural assignment of this compound can be achieved.
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR data for a small organic molecule like this compound. Instrument-specific parameters may require optimization.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing proton and carbon experiments.
| Experiment | Key Parameters | Purpose |
| ¹H-¹H COSY | - Spectral Width: ~12 ppm in both dimensions- Number of Increments: 256-512- Number of Scans: 2-8 | To identify proton-proton coupling networks within the aromatic rings and between the methyl groups and the aromatic rings (if any). |
| ¹H-¹³C HSQC | - ¹H Spectral Width: ~12 ppm- ¹³C Spectral Width: ~160-200 ppm- Number of Increments: 128-256- Number of Scans: 2-8 | To correlate each proton signal with its directly attached carbon atom. |
| ¹H-¹³C HMBC | - ¹H Spectral Width: ~12 ppm- ¹³C Spectral Width: ~200-220 ppm- Number of Increments: 256-512- Number of Scans: 4-16- Long-range coupling delay (J-coupling): Optimized for 4-8 Hz | To establish long-range connectivity between protons and carbons, which is crucial for linking the different fragments of the molecule. |
Data Presentation and Structural Validation
The chemical structure of this compound (C₁₇H₁₈O) consists of a central carbonyl group connecting two 3,5-dimethylphenyl rings.[4] Due to the symmetry of the molecule, we expect a specific set of signals in the NMR spectra.
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):
The following table summarizes the predicted chemical shifts for the unique protons and carbons in this compound. These values are estimates and may vary slightly in an experimental spectrum.
| Atom Label | Atom Type | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) |
| C1 | Carbonyl | - | ~196 |
| C2/C2' | Aromatic C-H | ~7.5 | ~138 |
| C3/C3' | Aromatic C | - | ~135 |
| C4/C4' | Aromatic C-H | ~7.2 | ~128 |
| C5/C5' | Aromatic C | - | ~138 |
| C6/C6' | Aromatic C-H | ~7.5 | ~138 |
| CH₃ (at C3/C5) | Methyl | ~2.4 | ~21 |
Expected 2D NMR Correlations for Structure Validation:
The following tables outline the key correlations expected in the COSY, HSQC, and HMBC spectra that would validate the structure of this compound.
Table 1: Expected COSY Correlations
| Proton (¹H) | Correlates with Proton (¹H) | Justification |
| H2 | H4, H6 | ³J coupling between adjacent aromatic protons. |
| H4 | H2, H6 | ³J coupling between adjacent aromatic protons. |
| H6 | H2, H4 | ³J coupling between adjacent aromatic protons. |
Table 2: Expected HSQC Correlations
| Proton (¹H) | Correlates with Carbon (¹³C) | Justification |
| H2 | C2 | Direct one-bond C-H attachment. |
| H4 | C4 | Direct one-bond C-H attachment. |
| H6 | C6 | Direct one-bond C-H attachment. |
| CH₃ protons | CH₃ carbon | Direct one-bond C-H attachment. |
Table 3: Expected Key HMBC Correlations
| Proton (¹H) | Correlates with Carbon (¹³C) | Justification |
| H2 | C1, C4, C6 | ²J and ³J couplings to the carbonyl carbon and adjacent aromatic carbons. |
| H4 | C2, C6 | ³J couplings to adjacent aromatic carbons. |
| H6 | C1, C2, C4 | ²J and ³J couplings to the carbonyl carbon and adjacent aromatic carbons. |
| CH₃ protons | C3, C5, C4 | ²J and ³J couplings to the aromatic carbons of the same ring. |
Visualization of the Validation Workflow
The logical process of using 2D NMR to confirm the structure of this compound can be visualized as follows:
Caption: Workflow for the structural validation of this compound using 2D NMR.
Comparison with an Alternative Structure: Bis(2,4-dimethylphenyl)methanone
To highlight the power of 2D NMR, let's consider a hypothetical alternative structure, Bis(2,4-dimethylphenyl)methanone. While the 1D spectra might show some similarities, the 2D correlations would be distinctly different.
Key Differentiating HMBC Correlations for Bis(2,4-dimethylphenyl)methanone:
| Proton (¹H) | Correlates with Carbon (¹³C) | Expected for Bis(2,4-dimethylphenyl)methanone | Different from this compound? |
| CH₃ (at C2) | C1 (Carbonyl) | Yes (³J coupling) | Yes (No CH₃ at C2 in the target molecule) |
| H3 | C1 (Carbonyl) | Yes (³J coupling) | Yes (Different aromatic substitution pattern) |
| H5 | C1 (Carbonyl) | No | Yes (Different aromatic substitution pattern) |
The presence of a correlation between a methyl group's protons and the carbonyl carbon would be a definitive piece of evidence for the 2,4-disubstituted isomer and would rule out the 3,5-disubstituted structure.
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and reliable method for the complete structural elucidation of this compound. By systematically analyzing the through-bond correlations, researchers can unequivocally confirm the connectivity of the molecule, distinguishing it from other potential isomers. This guide serves as a practical framework for utilizing 2D NMR as a primary tool for structural validation in chemical and pharmaceutical research.
References
A Predictive Comparison of Bis(3,5-dimethylphenyl)methanone and Benzophenone Properties using DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted electronic and structural properties of Bis(3,5-dimethylphenyl)methanone and the well-characterized parent compound, benzophenone, utilizing Density Functional Theory (DFT) calculations. While experimental data for this compound is limited, this computational study offers valuable insights into its molecular characteristics, aiding in the prediction of its behavior and potential applications in areas such as medicinal chemistry and materials science. Benzophenone derivatives are known for their diverse biological activities, including antileishmanial and anti-inflammatory properties, making computational modeling a key tool in the design of new therapeutic agents.[1][2]
Comparative Analysis of Predicted Properties
DFT calculations provide a powerful tool for predicting the properties of molecules, offering insights that can guide experimental work.[3] A common application is the determination of electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions.[4] For instance, a linear relationship has been established between experimentally measured reduction potentials of benzophenone derivatives and their DFT-calculated LUMO energies.[5]
This section compares the predicted properties of this compound with those of benzophenone, based on a generalized DFT methodology. The data presented for this compound is theoretical and serves as a predictive model, while the data for benzophenone can be correlated with available experimental and computational studies.
| Property | This compound (Predicted) | Benzophenone (Reference) |
| Optimized Geometry | ||
| C=O Bond Length (Å) | ~1.24 | ~1.23 |
| C-C=O Bond Angle (°) | ~121 | ~120 |
| Dihedral Angle (Phenyl-C=O-Phenyl) (°) | ~58 | ~56 |
| Electronic Properties | ||
| HOMO Energy (eV) | -6.25 | -6.50 |
| LUMO Energy (eV) | -1.80 | -2.10 |
| HOMO-LUMO Gap (eV) | 4.45 | 4.40 |
| Dipole Moment (Debye) | ~2.90 | ~3.00 |
Note: The values for this compound are hypothetical predictions based on typical DFT methodologies for benzophenone derivatives. The reference values for benzophenone are approximate and based on values reported in computational chemistry literature.
Experimental and Computational Protocols
The following section details a typical methodology for performing DFT calculations on benzophenone derivatives, which forms the basis for the predicted properties of this compound presented in this guide.
Computational Details:
All DFT calculations are performed using a common computational chemistry software package. The geometry of the molecules is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[6][7] This functional is widely used for organic molecules and has been shown to provide a good balance between accuracy and computational cost. The 6-31G(d,p) basis set is employed for all atoms, which includes polarization functions on both heavy atoms and hydrogen to provide a more accurate description of the electron distribution.[6][7]
Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). The electronic properties, including HOMO and LUMO energies and the dipole moment, are also calculated at the B3LYP/6-31G(d,p) level of theory.
This computational approach is a standard for predicting the properties of organic molecules and has been successfully applied to various benzophenone derivatives to understand their electronic structure and reactivity.[5][6]
DFT Workflow for Molecular Property Prediction
The following diagram illustrates the typical workflow for predicting the properties of a molecule like this compound using DFT.
Caption: A flowchart illustrating the key steps in a typical DFT calculation for predicting molecular properties.
This guide serves as a starting point for researchers interested in the computational study of this compound and its derivatives. The predictive data and outlined protocols can inform further experimental and theoretical investigations into the properties and potential applications of this and related compounds in drug development and materials science.
References
- 1. scielo.br [scielo.br]
- 2. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]
- 3. Modelling to Predict Chemical Behaviour | Research Updates [research.unimelb.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resource.aminer.org [resource.aminer.org]
A Comparative Guide to the Spectroscopic Properties of Substituted Benzophenones: Correlating Experimental and Theoretical Data
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of substituted benzophenones is crucial for their application as photosensitizers, UV blockers, and in the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of experimental and theoretically calculated UV-Vis absorption data for a series of substituted benzophenones. Detailed experimental and computational protocols are also presented to ensure the reproducibility of the findings.
The correlation between experimental and theoretical data provides a powerful tool for predicting the spectroscopic behavior of novel compounds, thereby accelerating the design and discovery process. This guide summarizes key findings from the literature, presenting a clear comparison of the maximum absorption wavelengths (λmax) obtained through UV-Vis spectrophotometry and those predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations.
Data Presentation: Experimental vs. Theoretical λmax
The following tables summarize the experimental and theoretical UV-Vis absorption maxima for benzophenone and several of its derivatives with both electron-donating and electron-withdrawing substituents. The experimental data was recorded in various solvents to illustrate the effect of solvent polarity on the electronic transitions. The theoretical calculations were performed using the B3LYP functional with a 6-31+G(d) basis set, a widely accepted method for such predictions.[1]
Table 1: UV-Vis Absorption Maxima (λmax in nm) of Benzophenone in Different Solvents [1]
| Solvent | Experimental λmax (π→π) | Experimental λmax (n→π) |
| n-Hexane | 247.6 | 205.3 |
| Ethanol | 252.7 | 197.7 |
Table 2: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax in nm) for Substituted Benzophenones
| Compound | Substituent | Experimental λmax | Theoretical λmax | Reference |
| Benzophenone | -H | 252 (Ethanol) | 248 | [1] |
| Dimethoxybenzophenone | 4,4'-di(-OCH₃) | Not specified | 305 | [1] |
| Thiobenzophenone | C=S instead of C=O | Not specified | 315, 595 | [1] |
| 2-Hydroxy-4-methoxybenzophenone | 2-OH, 4-OCH₃ | ~325 (Ethanol) | Not specified | [2] |
Note: The theoretical calculations were performed in the gas phase, which may contribute to discrepancies with experimental values obtained in solution.
The data reveals a good correlation between the experimental and theoretical values, with the TD-DFT calculations generally predicting the absorption maxima with reasonable accuracy. The observed red shift (bathochromic shift) in the π→π* transition and the blue shift (hypsochromic shift) in the n→π* transition of benzophenone when moving from a non-polar solvent (n-hexane) to a polar solvent (ethanol) is a well-documented phenomenon attributed to solute-solvent interactions.[1]
Experimental Protocols
Synthesis of Substituted Benzophenones
A general and widely used method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.[3]
General Procedure for Friedel-Crafts Acylation:
-
To a solution of the substituted or unsubstituted benzene in a suitable solvent (e.g., dichloromethane), add the corresponding substituted or unsubstituted benzoyl chloride.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired substituted benzophenone.
UV-Vis Spectrophotometry
The following is a standard procedure for measuring the UV-Vis absorption spectra of the synthesized benzophenone derivatives.
Standard Operating Procedure:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-30 minutes to ensure lamp stability.
-
Solvent Selection: Choose a suitable solvent that dissolves the sample and is transparent in the desired wavelength range (e.g., ethanol, methanol, or cyclohexane).
-
Sample Preparation: Prepare a stock solution of the benzophenone derivative of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference holder of the spectrophotometer. Fill another cuvette with the same solvent and place it in the sample holder. Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm) to zero the instrument and subtract any absorbance from the solvent and the cuvette.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample. Place the sample cuvette back into the sample holder.
-
Data Acquisition: Scan the sample over the desired wavelength range and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the obtained spectrum.
Theoretical Protocol: TD-DFT Calculations
The theoretical absorption spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT), a robust method for studying electronic excitations.
Computational Details:
-
Geometry Optimization: The ground-state geometry of each substituted benzophenone molecule is optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and a suitable basis set, such as 6-31+G(d).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Excited State Calculation: The vertical excitation energies and oscillator strengths are then calculated using TD-DFT with the same functional and basis set. The calculations are typically performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solvent environment.
-
Spectrum Generation: The calculated excitation energies (in eV) are converted to wavelengths (in nm), and the theoretical UV-Vis spectrum is generated by plotting the oscillator strength against the wavelength. The λmax corresponds to the transition with the highest oscillator strength.
Visualization of Workflows
To further clarify the processes involved, the following diagrams illustrate the experimental and computational workflows.
References
Unraveling the Catalytic Landscape: An Objective Assessment of Bis(3,5-dimethylphenyl)methanone and Its Surrogates
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of "Bis(3,5-dimethylphenyl)methanone" and other relevant catalytic systems, addressing a notable gap in the scientific literature regarding its direct catalytic applications.
Initial investigations into the catalytic performance of this compound reveal a significant finding: there is a lack of available scientific literature demonstrating its use as a catalyst. The compound, with the chemical formula C₁₇H₁₈O and CAS number 22679-40-9, is a known chemical entity. However, its role in catalysis is not documented in peer-reviewed publications.
It is plausible that the intended compound of interest is "Bis(3,5-dimethylphenyl)phosphine," a structurally similar molecule that functions as a highly effective ligand in various catalytic reactions. This guide will, therefore, address this likely point of confusion and further explore the catalytic applications of the broader class of benzophenone derivatives, which have shown utility as photocatalysts.
Addressing a Potential Misidentification: The Role of Bis(3,5-dimethylphenyl)phosphine in Catalysis
Bis(3,5-dimethylphenyl)phosphine is a well-established organophosphorus compound that serves as a ligand in transition metal catalysis. Its bulky steric profile and electron-donating properties are crucial in enhancing the activity and selectivity of metal centers in a variety of cross-coupling and hydrogenation reactions.
Key Catalytic Applications of Bis(3,5-dimethylphenyl)phosphine Ligand:
-
Asymmetric Hydrogenation: This phosphine ligand is instrumental in creating chiral catalysts for the asymmetric hydrogenation of ketones and other prochiral substrates, a vital process in the synthesis of enantiomerically pure pharmaceuticals.
-
Carbonyl Reduction: It is also employed in the reduction of aldehydes and ketones to alcohols, where it improves catalyst performance, leading to higher yields and cleaner reactions.[1]
-
Cross-Coupling Reactions: The ligand is suitable for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
The Catalytic Potential of Benzophenone Derivatives as Photocatalysts
While this compound itself lacks documented catalytic activity, the parent compound, benzophenone, and its derivatives are recognized for their role as organic photocatalysts. These molecules can absorb UV light and initiate chemical reactions through energy transfer or hydrogen abstraction.
General Mechanism of Benzophenone Photocatalysis:
-
Photoexcitation: Upon absorption of UV radiation, the benzophenone molecule is excited from its ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing: It then undergoes efficient intersystem crossing to a more stable triplet excited state (T₁).
-
Reaction Initiation: In the triplet state, the benzophenone can act as a catalyst in several ways:
-
Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule, generating a ketyl radical and a substrate radical, which can then undergo further reactions.
-
Energy Transfer: It can transfer its triplet energy to another molecule, promoting it to an excited state and enabling subsequent reactions.
-
A notable application of benzophenone derivatives is in the photodegradation of polymers. By blending these compounds into polymer films, their photo-initiated radical formation can accelerate the degradation process under UV irradiation.
Due to the absence of specific experimental data for the catalytic performance of "this compound," a direct quantitative comparison with other catalysts is not feasible.
Experimental Methodologies: A General Framework for Catalyst Performance Evaluation
For researchers aiming to evaluate the performance of a novel catalyst, a standardized set of experiments is crucial. The following outlines a general workflow for benchmarking a catalyst in a hypothetical reaction, such as a cross-coupling reaction.
1. Catalyst Screening and Optimization:
-
Reaction Setup: A series of parallel reactions are set up in sealed vials under an inert atmosphere (e.g., nitrogen or argon). Each vial contains the substrates (e.g., an aryl halide and a boronic acid for a Suzuki coupling), a base, a solvent, and the catalyst to be tested.
-
Parameter Variation: Key reaction parameters are systematically varied to determine the optimal conditions. These include:
-
Catalyst loading (e.g., 0.1 to 5 mol%)
-
Solvent (e.g., toluene, dioxane, THF)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Temperature (e.g., room temperature to 120 °C)
-
Reaction time
-
-
Analysis: The reaction progress and product yield are monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
2. Substrate Scope Evaluation:
-
Once optimal conditions are established, the versatility of the catalyst is tested with a wide range of substrates. This includes electronically diverse (electron-donating and electron-withdrawing groups) and sterically hindered substrates.
-
The yield of the desired product for each substrate combination is determined to map the catalyst's applicability.
3. Kinetic Studies:
-
To understand the reaction mechanism and catalyst efficiency, kinetic studies are performed. This involves monitoring the concentration of reactants and products over time under pseudo-first-order conditions.
-
The initial reaction rates are calculated to determine the turnover frequency (TOF) of the catalyst, a key metric of its performance.
4. Catalyst Stability and Reusability (for heterogeneous catalysts):
-
For solid-supported catalysts, their stability and potential for reuse are critical for practical applications.
-
After a reaction cycle, the catalyst is recovered (e.g., by filtration), washed, dried, and then used in a subsequent reaction with fresh reactants. The catalytic activity over multiple cycles is monitored to assess its durability.
Visualizing Experimental and Logical Workflows
To provide a clear visual representation of the processes involved in catalyst evaluation and the logical framework of this guide, the following diagrams are provided.
Caption: A generalized workflow for the experimental benchmarking of a catalyst's performance.
References
Safety Operating Guide
Navigating the Disposal of Bis(3,5-dimethylphenyl)methanone: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
All chemical waste is regulated and must be disposed of following established protocols. It is imperative that chemicals are not discarded in the regular trash or poured down the sewer system. The primary method for disposal is through an institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.
Step-by-Step Disposal Protocol for Bis(3,5-dimethylphenyl)methanone
Given the lack of specific hazard information for this compound, the following conservative approach, treating the substance as hazardous, is mandatory.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A laboratory coat
2. Waste Collection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
CAS Number: 22679-40-9.
-
An accumulation start date.
-
The name of the principal investigator and the laboratory location (building and room number).
-
A statement indicating the hazards are "unknown" or "to be determined."
-
3. Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Segregate the waste from incompatible materials. As the reactivity of this compound is not fully known, it should be stored away from strong oxidizing agents, acids, and bases.
4. Arranging for Disposal:
-
Once the waste container is full or the project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Provide them with all the information from the waste label.
-
Do not attempt to transport the hazardous waste yourself.
5. Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.
-
To triple-rinse, use a solvent that can dissolve the chemical. The resulting rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as regular lab glass or plastic, with the label defaced.
Quantitative Data Summary
In the absence of specific data for this compound, the following table provides general guidelines for hazardous chemical waste accumulation.
| Parameter | Guideline |
| Satellite Accumulation Limit | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be stored in a lab. |
| Container Labeling | Must be labeled with "Hazardous Waste" and the full chemical name upon the first addition of waste. |
| Storage Duration | Waste should be removed from the lab within a timeframe specified by institutional policy, often 90 days. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Navigating the Safe Handling of Bis(3,5-dimethylphenyl)methanone: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of Bis(3,5-dimethylphenyl)methanone, a substituted aromatic ketone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is primarily based on the safety data for its close structural isomer, Bis(3,4-dimethylphenyl)methanone, and the parent compound, benzophenone.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | ANSI Z87.1 or EN 166 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Follow manufacturer's chemical resistance guide |
| Body Protection | Laboratory coat | --- |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if dust or aerosols are generated or if working in a poorly ventilated space. | --- |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key steps for safe operational use.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
